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  • Product: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol
  • CAS: 1323966-21-7

Core Science & Biosynthesis

Exploratory

Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol

This technical guide details the physicochemical profile, synthesis, and analytical validation of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol , a specialized halogenated intermediate used in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and analytical validation of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol , a specialized halogenated intermediate used in modern medicinal chemistry.[1]

Molecular Weight, Synthesis, and Analytical Profiling[1]

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1323966-21-7) is a trisubstituted benzene derivative serving as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its specific substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—makes it a high-value building block for modulating the physicochemical properties (LogP, pKa) of kinase inhibitors and GPCR ligands.[1]

This guide focuses on the precise determination of its molecular weight (MW) as a function of isotopic distribution and provides a robust protocol for its synthesis and validation.

Physicochemical Profiling

Accurate molecular weight determination is not merely a summation of atomic masses; in drug development, it dictates stoichiometry for library synthesis and influences Ligand Efficiency (LE) metrics.[1]

2.1 Molecular Weight & Isotopic Distribution

The presence of Chlorine (Cl) introduces a significant isotopic signature that must be accounted for in Mass Spectrometry (MS).[1]

PropertyValueNotes
Average Molecular Weight 190.60 g/mol Used for molarity/stoichiometry calculations.[1]
Monoisotopic Mass 190.020 g/mol Based on

C,

H,

Cl,

F,

O.
Molecular Formula C

H

ClFO

Heavy Atom Count (HAC) 12Critical for Ligand Efficiency (LE) calculation.[1]
Isotopic Pattern (M : M+2) 3 : 1 Due to natural abundance of

Cl (75%) and

Cl (25%).[1]
2.2 Structural Descriptors[1]
  • Fluorine (C2): Ortho-substitution relative to the alcohol induces a dipole effect, often lowering the pKa of the hydroxyl group and influencing hydrogen bonding capability.[1]

  • Methoxy (C3): Provides a hydrogen bond acceptor vector.[1]

  • Chlorine (C4): Increases lipophilicity and blocks metabolic oxidation at the para-position relative to the benzyl carbon.[1]

Synthesis Protocol

Objective: Synthesize 4-Chloro-2-fluoro-3-methoxybenzyl alcohol via the chemoselective reduction of its carboxylic acid precursor.

Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS: 1169870-80-7).[1][2] Reagent: Borane-Tetrahydrofuran Complex (BH


[1]·THF).
3.1 Reaction Workflow (DOT Visualization)

SynthesisPath Acid Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic Acid (MW: 204.58) Intermediate Intermediate: Trialkoxyboroxine Species Acid->Intermediate Reduction (Electrophilic Attack) Reagent Reagent: BH3·THF (1.0 M) 0°C -> RT Reagent->Intermediate Quench Quench: MeOH / HCl Intermediate->Quench Hydrolysis Product Target: 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol (MW: 190.60) Quench->Product Isolation

Figure 1: Chemoselective reduction pathway using Borane-THF to avoid defluorination or dechlorination side reactions.[1]

3.2 Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Charge RBF with 4-Chloro-2-fluoro-3-methoxybenzoic acid (10.0 mmol, 2.05 g) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Addition: Dropwise add BH

    
    ·THF  (1.0 M solution, 15.0 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (H
    
    
    
    ).
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.[1]

  • Quench: Cool to 0°C. Slowly add Methanol (10 mL) to destroy excess borane. Follow with 1M HCl (20 mL) and stir for 30 mins to break boron complexes.

  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via flash column chromatography (SiO

    
    , Gradient: 0-40% EtOAc in Hexanes).
    
Analytical Validation

To certify the material for use in biological assays, the following analytical criteria must be met.

4.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).[1]

  • Target Ion: [M-OH]

    
     (Benzylic cation formation is common) or [M+Na]
    
    
    
    .[1]
  • Acceptance Criteria:

    • Observe base peak at 190.0 (or adduct).[1]

    • Critical: Confirm the Chlorine isotope pattern. The peak at 192.0 (M+2) must be approximately 33% the intensity of the base peak (190.0).[1]

4.2 Proton NMR (

H NMR)

Solvent: DMSO-d


 or CDCl

.[1]
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
7.10 - 7.30 Multiplet2HAromatic Ring Protons (H5, H6)
5.20 Triplet (br)1H-OH (Hydroxyl)
4.55 Doublet2HAr-CH

-O (Benzylic)
3.85 Singlet3H-OCH

(Methoxy)

Note: The benzylic protons often appear as a doublet due to coupling with the hydroxyl proton in DMSO-d


.[1] In CDCl

(with D

O shake), they appear as a singlet.[1]
Application in Drug Discovery

This fragment is typically utilized in


 reactions or Mitsunobu couplings to install the "head group" of a larger inhibitor.[1]
5.1 Ligand Efficiency (LE) Calculation

When using this fragment, researchers must track the mass penalty.[1]


[1]
  • Contribution: This fragment adds 12 heavy atoms.[1]

  • Strategic Value: The Fluorine atom (MW ~19) adds minimal mass but blocks the chemically reactive ortho-position, potentially increasing metabolic half-life (

    
    ) without significantly penalizing Ligand Efficiency.[1]
    
References
  • PubChem. (2025).[1][3] Compound Summary: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.[1][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]

Sources

Foundational

1H NMR spectrum of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Topic: Technical Analysis: Structural Elucidation of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol via 1H NMR Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Analysis: Structural Elucidation of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol via 1H NMR Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Structural Logic

This guide provides a high-resolution analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol  (CAS: 1823376-74-4). This molecule serves as a critical pharmacophore in the synthesis of antifungal agents and kinase inhibitors.

The spectral signature of this compound is defined by the spin-active Fluorine-19 nucleus (


) , which introduces complex heteronuclear coupling patterns (

) that disrupt standard aromatic multiplicities. Successful characterization requires distinguishing between homonuclear proton coupling (

) and long-range fluorine splitting.
Structural Parameters & Electronic Environment[1][2][3][4]
  • Core: Benzyl alcohol.[1]

  • Substituents:

    • C2: Fluorine (Electronegative,

      
      H-
      
      
      
      F coupling source).
    • C3: Methoxy (Electron-donating, shielding).

    • C4: Chlorine (Electron-withdrawing).

  • Protons of Interest:

    • H5 & H6: Aromatic protons in an ortho relationship.

    • Benzylic CH

      
      :  Potentially split by F (
      
      
      
      ).
    • Methoxy CH

      
      :  Singlet (isolated).
      

Experimental Protocol (Self-Validating)

To ensure reproducibility and clear resolution of the hydroxyl (-OH) and fluorine splitting, the following protocol is recommended.

Solvent Selection:

  • Primary Recommendation: DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: DMSO minimizes the rate of intermolecular proton exchange, allowing the hydroxyl proton (-OH) to appear as a distinct triplet (coupled to CH

      
      ) rather than a broad singlet. It also ensures solubility of the polar aromatic core.
      
  • Alternative: CDCl

    
     (Chloroform-d).
    
    • Note: In CDCl

      
      , the -OH signal is often broad and concentration-dependent; however, spectral resolution of the aromatic region may be slightly sharper.
      

Acquisition Workflow:

NMR_Workflow Sample Sample Prep 10-15 mg in 0.6 mL DMSO-d6 Shim Shimming Gradient Shim (1H/Z) Sample->Shim Param Parameters TD: 64k, SW: 12-14 ppm D1: >2.0s (Relaxation) Shim->Param Acq Acquisition ns: 16 or 32 scans Param->Acq Process Processing LB: 0.3 Hz, Phase, Baseline Acq->Process

Caption: Optimized workflow for acquiring high-resolution 1H NMR data for fluorinated aromatics.

Spectral Analysis & Peak Assignment

The spectrum is divided into four distinct regions. The chemical shifts (


) provided below are estimated based on substituent shielding constants and analogous structures in DMSO-d

.
Region A: The Aromatic Zone (7.0 – 7.5 ppm)

This region contains the most diagnostic information. The presence of Fluorine at C2 creates a specific splitting pattern for protons H5 and H6.

  • Proton H5 (Para to F, Ortho to Cl):

    • Environment: H5 is located at C5. It is ortho to H6 and para to F.

    • Coupling:

      • 
         (Ortho): ~8.0 – 8.5 Hz.
        
      • 
         (Para): Typically negligible (< 1 Hz).
        
    • Appearance: Doublet (d) .

    • Shift: ~7.25 – 7.35 ppm (Deshielded by adjacent Cl).

  • Proton H6 (Meta to F, Ortho to Benzyl):

    • Environment: H6 is located at C6. It is ortho to H5 and meta to F.

    • Coupling:

      • 
         (Ortho): ~8.0 – 8.5 Hz.
        
      • 
         (Meta): ~6.0 – 8.0 Hz (Significant splitting).
        
    • Appearance: Doublet of Doublets (dd) . Note: If the ortho and meta coupling constants are similar (e.g., both ~8 Hz), this may appear as a pseudo-triplet.

    • Shift: ~7.10 – 7.20 ppm.

Aromatic Splitting Logic Diagram:

Splitting_Tree Root H6 Signal (Uncoupled) Step1 Split by H5 (Ortho) 3J(HH) ~8.5 Hz Root->Step1 Step2_L Doublet Step1->Step2_L -J/2 Step2_R Doublet Step1->Step2_R +J/2 Final Split by F (Meta) 4J(HF) ~6.5 Hz Result: Doublet of Doublets (dd) Step2_L->Final Step2_R->Final

Caption: Coupling tree for Proton H6, demonstrating the interaction between ortho-proton coupling and meta-fluorine coupling.

Region B: The Hydroxyl & Benzylic Zone (4.4 – 5.3 ppm)

In DMSO-d


, the hydroxyl proton is usually visible and coupled.
  • Hydroxyl (-OH):

    • Shift: ~5.2 – 5.4 ppm.[2]

    • Appearance: Triplet (t) .

    • Mechanism: Coupled to the adjacent CH

      
       protons (
      
      
      
      Hz).
  • Benzylic Methylene (-CH

    
    -): 
    
    • Shift: ~4.4 – 4.6 ppm.[1][2]

    • Appearance: Doublet (d) or Doublet of Doublets (dd) .

    • Mechanism:

      • Coupled to -OH (

        
         Hz).
        
      • Crucial Detail: Often shows long-range coupling to Fluorine (

        
         Hz). If the OH is exchanged (e.g., in CDCl
        
        
        
        with D
        
        
        O shake), this signal becomes a distinct doublet solely due to F-coupling.
Region C: The Methoxy Zone (3.8 – 4.0 ppm)
  • Methoxy (-OCH

    
    ): 
    
    • Shift: ~3.85 – 3.95 ppm.

    • Appearance: Singlet (s) .

    • Note: While a 5-bond coupling to F (

      
      ) is theoretically possible, it is rarely resolved on standard 300/400 MHz instruments, resulting in a sharp singlet.
      

Data Summary Table

Proton AssignmentChemical Shift (

, ppm)*
MultiplicityCoupling Constants (

, Hz)
Ar-H (H5) 7.25 – 7.35Doublet (d)

Ar-H (H6) 7.10 – 7.20dd or pseudo-t

,

-OH 5.20 – 5.40Triplet (t)

Benzylic -CH

-
4.45 – 4.55Doublet (d)**

(plus small

)
-OCH

3.85 – 3.95Singlet (s)N/A

*Values approximated for DMSO-d


.
**Appears as a doublet due to OH coupling. If OH is decoupled, appears as a smaller doublet due to F coupling.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Reich, H. J. (2024). 1H NMR Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.

  • ChemicalBook. (2024). 4-Fluorobenzyl alcohol NMR Data. (Used as a reference for benzylic-F coupling behavior).

  • National Institutes of Health (NIH). (2011). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group...[3]. (Reference for 3-F/4-Substituted benzyl alcohol splitting patterns).

Sources

Exploratory

A Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol

Introduction 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol with significant potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol with significant potential as a key intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and methoxy groups on the benzyl alcohol framework imparts unique electronic and steric properties, influencing its reactivity and, critically, its stability. This guide provides an in-depth analysis of the factors governing the stability of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, offering field-proven insights into its optimal storage and handling conditions. For researchers, scientists, and drug development professionals, a thorough understanding of this molecule's stability profile is paramount to ensuring its integrity throughout the research and development lifecycle, from initial synthesis to its incorporation into final products.

The presence of a fluorine atom is known to enhance thermal and chemical stability due to its high electronegativity, which can withdraw electron density from the aromatic ring.[1] This, in conjunction with the chloro and methoxy substituents, creates a unique chemical environment that dictates the molecule's susceptibility to various degradation pathways. This document will explore these pathways, provide recommendations for mitigating degradation, and outline a comprehensive strategy for stability testing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is essential for predicting its behavior and stability.

PropertyValueSource
Molecular FormulaC₈H₈ClFO₂Inferred from structure
Molecular Weight190.60 g/mol Inferred from structure
AppearanceSolid (predicted)Analogy to similar compounds
Melting PointNot available-
Boiling PointNot available-
SolubilityExpected to be soluble in common organic solvents[1]

Potential Degradation Pathways

Oxidation

The benzylic alcohol functional group is susceptible to oxidation. Unsubstituted benzyl alcohol is known to slowly oxidize in the presence of air to form benzaldehyde and subsequently benzoic acid.[2] This process can be accelerated by heat, light, and the presence of metal ions.

For 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, the primary oxidation product would be the corresponding aldehyde, 4-chloro-2-fluoro-3-methoxybenzaldehyde, which could be further oxidized to 4-chloro-2-fluoro-3-methoxybenzoic acid. The fluorine substituent is known to provide some stability against oxidizing conditions, potentially slowing this process compared to non-fluorinated analogues.[3]

Oxidation_Pathway 4-Chloro-2-fluoro-3-methoxybenzyl alcohol 4-Chloro-2-fluoro-3-methoxybenzyl alcohol 4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->4-Chloro-2-fluoro-3-methoxybenzaldehyde Oxidation 4-Chloro-2-fluoro-3-methoxybenzoic acid 4-Chloro-2-fluoro-3-methoxybenzoic acid 4-Chloro-2-fluoro-3-methoxybenzaldehyde->4-Chloro-2-fluoro-3-methoxybenzoic acid Further Oxidation Stability_Study_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis Stability-Indicating HPLC Method Stability-Indicating HPLC Method Acid Hydrolysis->Stability-Indicating HPLC Method Analyze Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Stability-Indicating HPLC Method Analyze Samples Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Stability-Indicating HPLC Method Analyze Samples Thermal Stress Thermal Stress Thermal Stress->Stability-Indicating HPLC Method Analyze Samples Photostability (UV/Vis) Photostability (UV/Vis) Photostability (UV/Vis)->Stability-Indicating HPLC Method Analyze Samples 4-Chloro-2-fluoro-3-methoxybenzyl alcohol 4-Chloro-2-fluoro-3-methoxybenzyl alcohol 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->Acid Hydrolysis Expose to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->Base Hydrolysis Expose to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->Oxidation (H2O2) Expose to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->Thermal Stress Expose to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol->Photostability (UV/Vis) Expose to LC-MS for Peak Identification LC-MS for Peak Identification Stability-Indicating HPLC Method->LC-MS for Peak Identification Identify Degradants

Caption: Workflow for a comprehensive stability study of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.

a. Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products (e.g., the aldehyde) have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

b. Peak Purity Analysis:

  • Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples. This ensures that no degradation products are co-eluting.

c. Identification of Degradation Products:

  • Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products, which will aid in their structural elucidation.

Conclusion

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a valuable building block whose integrity is essential for its successful application in research and development. While direct stability data is not yet available, a comprehensive understanding of the chemistry of substituted benzyl alcohols allows for the formulation of robust storage and handling protocols. The primary degradation pathways are anticipated to be oxidation and photodegradation, which can be effectively mitigated by storing the compound in a cool, dark, and inert environment.

For critical applications, a formal stability study, including forced degradation under various stress conditions and analysis by a validated stability-indicating HPLC method, is strongly recommended. This will provide a definitive understanding of the compound's stability profile and ensure the reliability of experimental outcomes. By adhering to the principles and protocols outlined in this guide, researchers can confidently maintain the quality and purity of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

References

  • Gómez-Alvarez, E. et al. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules. (2024). [Link]

  • Urakami, K. et al. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical & Pharmaceutical Bulletin. (2000). [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Racheva, M. et al. Degradation of Aqueous Phenol and Chlorinated Phenols by Ozone. ResearchGate. (2015). [Link]

  • Golis, E. et al. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. (2019). [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. (n.d.). [Link]

  • Photochemical Oxidation of Benzyl Alcohol. ResearchGate. (2025). [Link]

  • Crich, D. & Lim, L. B. L. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. The Journal of Organic Chemistry. (2004). [Link]

  • Exner, J. H. et al. A review of chlorinated phenols. Weed Science. (1982). [Link]

  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. (n.d.). [Link]

  • Arutchelvan, V. et al. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Science and Health, Part A. (2006). [Link]

  • Thompson, A. L. et al. Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. (2015). [Link]

  • Urakami, K. et al. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin. (2000). [Link]

  • Benzyl Alcohol. PubChem. (n.d.). [Link]

  • A Mechanistic Study of the Oxidation of Substituted Benzyl Alcohols with Trichloroisocyanuric Acid. ResearchGate. (n.d.). [Link]

  • Tanwar, L. et al. Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. (2019). [Link]

  • Lecher, A. L. et al. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology Letters. (2017). [Link]

  • Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
  • Structures for (a) fluorocarbon functionalised benzyl alcohol initiator and (b) F2PLA polymer. ResearchGate. (n.d.). [Link]

  • Haloalkanes and Haloarenes. NCERT. (n.d.). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (n.d.). [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. (n.d.). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Synthetic Versatility of 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol

Introduction: A Key Building Block in Modern Synthesis 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex organic mole...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block in Modern Synthesis

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a highly functionalized aromatic compound that serves as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility in medicinal chemistry and materials science stems from the unique interplay of its substituents. The primary alcohol (-CH₂OH) group is a versatile handle for a wide array of chemical transformations, while the electronically modified phenyl ring—bearing a chloro, a fluoro, and a methoxy group—allows for fine-tuning of the steric and electronic properties of target molecules.[1] This guide provides an in-depth exploration of the key reactions of this alcohol, complete with detailed protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.

This compound is particularly valuable as a precursor in multi-step syntheses for creating specialized molecules for pharmaceuticals and research chemicals.[1][2] The purity of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in product purification.[1] For applications in regulated industries like pharmaceuticals, a purity of 98% or higher is often required.[1]

Compound Profile & Safety Data

Before undertaking any experimental work, it is critical to be familiar with the properties and safety requirements of the materials involved.

PropertyValue
CAS Number 56456-49-6
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol
Appearance (Varies, typically a solid)
Primary Hazards Skin Irritation, Serious Eye Irritation, May cause an allergic skin reaction.[3]

General Safety Precautions:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[4] Avoid breathing dust, fumes, or vapors.[3][4] Use only in a well-ventilated area.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3] Tight-sealing safety goggles are recommended.[4]

  • First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

  • First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[3][4]

Section 1: Oxidation to 4-Chloro-2-fluoro-3-methoxybenzaldehyde

The oxidation of primary benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis.[5] These aldehydes are valuable intermediates, often used in the formation of imines, cyanohydrins, and as substrates in various coupling reactions. The challenge in oxidizing benzyl alcohols lies in preventing over-oxidation to the carboxylic acid, which is a common side reaction.[6] Modern methods offer high selectivity, providing the desired aldehyde in excellent yields.[5][7]

Causality & Mechanistic Insight

Many protocols for the selective oxidation of benzyl alcohols have been developed, including those using DMSO-based systems, molecular iodine, or catalytic amounts of transition metals like palladium or cobalt.[6][8] Photochemical methods have also emerged, enabling efficient aerobic oxidation.[7] The choice of oxidant and reaction conditions is critical. For instance, hydrogen peroxide is considered a "green" oxidant because its only byproduct is water, making it an environmentally friendly option.[9] The mechanism often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form the carbonyl double bond.

Oxidation_Mechanism cluster_0 General Oxidation Pathway Alcohol 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol Intermediate Activated Intermediate (e.g., Chromate Ester, Alkoxysulfonium salt) Alcohol->Intermediate [Oxidant] Aldehyde 4-Chloro-2-fluoro-3-methoxybenzaldehyde Intermediate->Aldehyde Elimination Step Base Base Base->Intermediate

Caption: General workflow for the oxidation of a benzyl alcohol.

Protocol 1: Selective Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a standard laboratory-scale oxidation using PCC, a reliable reagent for converting primary alcohols to aldehydes with minimal over-oxidation.

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel

  • Sodium Bicarbonate (sat. aq. solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in anhydrous DCM.

  • Reagent Addition: To the stirring solution, add 1.5 equivalents of PCC in one portion. The mixture will turn into a dark brown slurry.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts. Wash the silica plug with additional diethyl ether.

  • Extraction: Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude aldehyde can be further purified by column chromatography on silica gel if necessary.

Expected Outcome: This protocol typically yields the desired 4-Chloro-2-fluoro-3-methoxybenzaldehyde with high purity. Yields for this type of oxidation are generally moderate to excellent (68-93%).[7]

Section 2: Esterification Reactions

Esterification is a fundamental reaction where the hydroxyl group of the alcohol is converted into an ester functionality by reacting with a carboxylic acid or its derivative (e.g., acid chloride, anhydride).[1] Benzyl esters are widely used as protecting groups in organic synthesis and are also found in fragrances and pharmaceuticals.[10]

Causality & Mechanistic Insight: Fischer Esterification

The Fischer esterification involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Subsequent dehydration leads to the formation of the ester. It is an equilibrium process, and the reaction is often driven to completion by removing the water byproduct. For benzyl alcohols, care must be taken as the aromatic ring can be prone to side reactions like polymerization or sulfonation if strong acids like sulfuric acid are used in excess.[11]

Esterification_Workflow cluster_main Fischer Esterification Protocol A Combine Alcohol, Carboxylic Acid, and Acid Catalyst (e.g., H₂SO₄) in a flask B Heat the mixture to reflux (with water removal, e.g., Dean-Stark) A->B C Monitor reaction by TLC B->C D Cool and perform aqueous workup (neutralize acid, wash with water/brine) C->D Reaction Complete E Extract with organic solvent D->E F Dry organic layer and concentrate E->F G Purify by column chromatography or distillation F->G

Caption: Step-by-step workflow for a typical Fischer esterification.

Protocol 2: Synthesis of Benzyl Acetate Derivative

This protocol details the esterification of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol with acetic acid.

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium Bicarbonate (sat. aq. solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (1.0 eq.), acetic acid (1.2-2.0 eq.), and a suitable solvent like toluene.

  • Catalyst: Carefully add a few drops of concentrated sulfuric acid as the catalyst.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the equilibrium towards the product.

  • Monitoring: Continue reflux until no more water is collected or TLC analysis shows complete consumption of the starting alcohol. A benzyl alcohol to acetic acid molar ratio of 2:1 at 60 °C for 6 hours has been shown to yield benzyl acetate with 98.9% selectivity.[12]

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer it to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography.

Section 3: Etherification and Nucleophilic Substitution

The hydroxyl group of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol can also be transformed into an ether or substituted by other nucleophiles. These reactions expand its synthetic utility, allowing for the introduction of various alkyl, aryl, or functional groups at the benzylic position.

Causality & Mechanistic Insight

Etherification: The Williamson ether synthesis is a common method where the alcohol is first deprotonated with a strong base (like NaH) to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether.[13] For benzyl alcohols, other methods include acid-catalyzed etherification, which proceeds via a benzylic carbocation intermediate.[14][15]

Nucleophilic Substitution: The hydroxyl group itself is a poor leaving group.[16] To facilitate substitution, it must first be converted into a good leaving group. This is typically achieved under acidic conditions, where the hydroxyl is protonated to form an oxonium ion, which can then depart as a water molecule.[17] This generates a benzylic carbocation that is readily attacked by a nucleophile (e.g., a halide ion). This process follows an Sₙ1-type mechanism for benzylic alcohols.[17]

Substitution_Mechanism cluster_sub Sₙ1-type Nucleophilic Substitution Start Benzylic Alcohol (R-OH) Protonated Protonated Alcohol (R-OH₂⁺) Start->Protonated + H⁺ Carbocation Benzylic Carbocation (R⁺) Protonated->Carbocation - H₂O (rate-determining) Product Substituted Product (R-Nu) Carbocation->Product + Nucleophile (Nu⁻)

Caption: Mechanism for acid-catalyzed nucleophilic substitution.

Protocol 3: Synthesis of a Benzyl Ether (Williamson Synthesis)

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • An alkyl halide (e.g., Iodomethane or Benzyl bromide)

  • Ammonium Chloride (sat. aq. solution)

Procedure:

  • Setup: In an oven-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a solution of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the starting material has been fully consumed. Gentle heating may be required for less reactive alkyl halides.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtering and concentrating the solvent, purify the crude ether product by column chromatography.

Summary of Key Transformations

Reaction TypeReagentsProductKey Considerations
Oxidation PCC, DMP, TEMPO, H₂O₂AldehydeControl of reaction conditions to prevent over-oxidation to carboxylic acid.[6][9]
Esterification Carboxylic Acid, Acid CatalystEsterEquilibrium reaction; often requires removal of water to achieve high yields.[12]
Etherification NaH, Alkyl HalideEtherRequires anhydrous conditions; Sₙ2 mechanism.[13]
Nucleophilic Sub. HBr, SOCl₂Benzyl HalideHydroxyl group must be activated to a good leaving group, often with acid.[16][17]

References

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions . National Institutes of Health (NIH). Available at: [Link]

  • 4-Chloro-2-Methoxybenzyl alcohol . MySkinRecipes. Available at: [Link]

  • Optimizing Synthesis: The Role of High-Purity 4-Chloro-2-fluorobenzyl Alcohol . Tejahn. Available at: [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
  • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach . Semantic Scholar. Available at: [Link]

  • Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst . ACS Publications. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent . ACS Publications. Available at: [Link]

  • Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides . Chemistry LibreTexts. Available at: [Link]

  • Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones . ACS Publications. Available at: [Link]

  • Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols . Thieme. Available at: [Link]

  • Benzyl Ethers . Organic Chemistry Portal. Available at: [Link]

  • Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts . RSC Publishing. Available at: [Link]

  • Benzyl Esters . Organic Chemistry Portal. Available at: [Link]

  • Oxidation of benzyl alcohol to benzaldehyde . Lakeland University. Available at: [Link]

  • Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... . ResearchGate. Available at: [Link]

  • (Lab report) Making benzyl acetate by fischer esterification . Sciencemadness.org. Available at: [Link]

  • Intermolecular etherification of benzyl alcohols with alkanols... . ResearchGate. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent . National Institutes of Health (NIH). Available at: [Link]

  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst . ResearchGate. Available at: [Link]

  • Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2 . Taylor & Francis Online. Available at: [Link]

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Application

Application Notes and Protocols: The Strategic Role of Fluorinated Benzyl Alcohols in Drug Discovery

Abstract The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and impr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve overall pharmacokinetic profiles.[1][2][3] Among the various fluorinated scaffolds, fluorinated benzyl alcohols serve as critical building blocks and versatile intermediates.[3][4] This guide provides an in-depth exploration of the multifaceted role of fluorinated benzyl alcohols in drug discovery. It elucidates the underlying principles of how fluorination impacts molecular behavior and offers detailed, field-proven protocols for their synthesis, characterization, and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of these compounds in their discovery programs.

Introduction: Why Fluorinate a Benzyl Alcohol Moiety?

The benzyl alcohol substructure is prevalent in many biologically active molecules. However, the benzylic position is often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor in vivo stability.[5][6] The introduction of fluorine at or near the benzylic carbon can profoundly alter a molecule's properties in several beneficial ways:

  • Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[7] Replacing a metabolically labile C-H bond at a benzylic position with a C-F bond effectively blocks oxidative metabolism at that site, thereby increasing the drug's half-life and systemic exposure.[1][5][7]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence the acidity (pKa) of the hydroxyl group and alter the molecule's lipophilicity (LogP).[1][7] These modifications can fine-tune solubility, membrane permeability, and bioavailability.[1][2]

  • Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformational preferences of the benzyl ring and the alcohol substituent. This can lead to a more favorable orientation for binding to a biological target, potentially increasing potency and selectivity.[1][8]

This guide will systematically unpack these advantages, providing both the theoretical basis and the practical protocols to apply them effectively.

Section 1: Impact on Physicochemical and Pharmacokinetic Properties

The decision to incorporate a fluorinated benzyl alcohol is driven by the need to optimize a lead compound's drug-like properties. The effects are highly context-dependent, relying on the number and position of fluorine atoms.

1.1 Enhancement of Metabolic Stability

The primary driver for using fluorinated benzyl alcohols is often to circumvent metabolic liabilities. Benzylic oxidation is a common metabolic pathway that converts a benzyl alcohol into a benzoic acid derivative, which is then rapidly cleared.

  • Causality: CYP-mediated oxidation typically proceeds via hydrogen atom abstraction. The high bond dissociation energy of the C-F bond makes this process energetically unfavorable compared to C-H abstraction.[7] By replacing hydrogen with fluorine, the molecule is rendered more resistant to this metabolic attack.[5][9][10]

A classic example is seen in the development of the EGFR inhibitor Gefitinib. An early lead compound suffered from poor metabolic stability due to benzylic hydroxylation. Blocking this metabolic "soft spot" with fluorine was a key step in developing a clinically successful drug.[5][6]

G1 cluster_0 Metabolic Pathway of a Non-Fluorinated Benzyl Moiety cluster_1 Metabolic Blocking with Fluorine Parent_Drug Parent Drug (with Ar-CH₂OH) CYP450 CYP450 Enzymes (Oxidation) Parent_Drug->CYP450 Benzylic C-H is a 'soft spot' Metabolite Oxidized Metabolite (Ar-COOH) CYP450->Metabolite Clearance Rapid Systemic Clearance Metabolite->Clearance Parent_Drug_F Fluorinated Drug (with Ar-CF₂OH or F-Ar-CH₂OH) CYP450_F CYP450 Enzymes (Oxidation) Parent_Drug_F->CYP450_F Strong C-F bond resists oxidation Blocked Metabolism Blocked (Increased Half-Life) CYP450_F->Blocked

Caption: Mechanism of Metabolic Blocking by Fluorination.

1.2 Modulation of Lipophilicity and Acidity

Fluorine's electron-withdrawing nature impacts key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity (LogP): A single fluorine atom on the aromatic ring generally increases lipophilicity, which can enhance membrane permeability.[1] Conversely, a trifluoromethyl (CF₃) group can sometimes decrease lipophilicity depending on its placement and the overall molecular context.

  • Acidity (pKa): Fluorine substitution on the benzyl ring inductively withdraws electron density, making the hydroxyl proton more acidic (lowering the pKa).[7] This can influence the molecule's ionization state at physiological pH, affecting solubility and target interactions. Experimental investigation shows that ortho-fluorination generally increases the hydrogen-bond acidity of the hydroxyl group.[8]

Table 1: Comparative Physicochemical Properties of Substituted Benzyl Alcohols

CompoundSubstitution PatternCalculated LogP (cLogP)pKa (OH group)Rationale for Change
Benzyl AlcoholUnsubstituted1.10~15.4Baseline reference.
4-Fluorobenzyl AlcoholPara-Fluoro1.25~15.1Increased lipophilicity and acidity due to inductive effect.
2-Fluorobenzyl AlcoholOrtho-Fluoro1.25~14.9Stronger inductive effect and potential for intramolecular H-bonding.[8]
4-(Trifluoromethyl)benzyl AlcoholPara-CF₃1.85~14.5Strong electron-withdrawing CF₃ group significantly increases acidity.

Note: cLogP and pKa values are estimates and can vary based on the calculation method and experimental conditions.

Section 2: Synthesis and Characterization Protocols

The successful application of fluorinated benzyl alcohols begins with their efficient and reliable synthesis and characterization.

Protocol 2.1: Synthesis of Fluorinated Benzyl Alcohols via Reduction

This protocol provides a general method for synthesizing fluorinated benzyl alcohols from their corresponding benzaldehyde precursors.

  • Objective: To prepare a fluorinated benzyl alcohol with high purity and yield.

  • Causality: This method uses a mild reducing agent, sodium borohydride (NaBH₄), which selectively reduces the aldehyde functionality to an alcohol without affecting the fluorinated aromatic ring. The use of an alcoholic solvent like methanol allows for easy workup.

  • Materials:

    • Fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

  • Procedure:

    • Dissolve 1.0 equivalent of the fluorinated benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Self-Validation: The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by flash column chromatography if necessary.

  • Expected Results: A colorless oil or white solid corresponding to the desired fluorinated benzyl alcohol. The yield should be >90%. Purity can be confirmed by NMR spectroscopy.

Protocol 2.2: NMR Spectroscopic Characterization

NMR is an indispensable tool for confirming the structure of fluorinated compounds. ¹⁹F NMR is particularly informative.

  • Objective: To confirm the identity and purity of the synthesized fluorinated benzyl alcohol.

  • Causality: The presence of fluorine introduces characteristic chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra. The coupling between fluorine and nearby protons or carbons (J-coupling) provides definitive evidence of fluorine's location in the molecule.

  • Materials:

    • Synthesized fluorinated benzyl alcohol sample

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

    • NMR tubes

    • NMR spectrometer

  • Procedure:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Interpretation of Results:

    • ¹H NMR: The benzylic protons (Ar-CH₂ -OH) will typically appear as a doublet around 4.5-4.8 ppm, coupled to the hydroxyl proton (unless D₂O exchange is performed). Protons on the aromatic ring will show splitting patterns influenced by coupling to the fluorine atom(s).

    • ¹³C NMR: The benzylic carbon (Ar-C H₂-OH) will show a characteristic shift. Carbons bonded directly to fluorine or in close proximity will appear as doublets or triplets due to C-F coupling. Studies have shown that methylene carbons of fluorinated benzyl ethers shift significantly upfield compared to non-fluorinated analogues, enhancing spectral resolution.[11]

    • ¹⁹F NMR: This spectrum provides the most direct evidence. A single fluorine on the ring will appear as a singlet (if no other fluorine atoms are present). The chemical shift is indicative of the electronic environment. For example, the ¹⁹F chemical shift for 4-fluorobenzyl alcohol in DMSO-d6 is well-documented.[12]

Table 2: Typical NMR Chemical Shifts for 4-Fluorobenzyl Alcohol (in CDCl₃)

NucleusGroupChemical Shift (ppm)Multiplicity
¹HCH₂ ~4.65s (or d)
¹HAr-H (ortho to CH₂OH)~7.30t
¹HAr-H (ortho to F)~7.05t
¹³CC H₂~64.5d (J ≈ 2 Hz)
¹³CC -F~162.5d (J ≈ 245 Hz)
¹⁹FAr-F ~ -115s

Note: Values are approximate. J = coupling constant.

Section 3: In Vitro Evaluation of Metabolic Stability

Validating the hypothesis that fluorination improves metabolic stability is a critical step in the drug discovery workflow.

G2 cluster_workflow Drug Discovery Workflow for Fluorinated Benzyl Alcohols A Identify Metabolic Liability (e.g., Benzylic Oxidation) B Design & Synthesize Fluorinated Analogue A->B C Protocol 2.1: Synthesis B->C D Protocol 2.2: NMR Characterization B->D E Protocol 3.1: Metabolic Stability Assay B->E F Analyze Data: Compare t½ (Fluorinated vs. Parent) E->F G Advance Candidate (Improved PK Profile) F->G Is t½ significantly increased?

Caption: Workflow for Synthesis and Evaluation.

Protocol 3.1: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the rate of metabolism of a compound in the presence of liver enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Cl_int) of a fluorinated benzyl alcohol compared to its non-fluorinated parent compound.

  • Causality: HLMs contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH, which is required for CYP activity. By measuring the disappearance of the parent compound over time, we can quantify its metabolic rate. A longer half-life indicates greater metabolic stability.

  • Materials:

    • Test compounds (fluorinated and non-fluorinated parent)

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system (or NADPH)

    • Acetonitrile (ACN) with an internal standard

    • Incubator/water bath (37 °C)

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final desired concentration (e.g., 1 µM).

    • Pre-incubation: In a 96-well plate, add the HLM solution (final concentration ~0.5 mg/mL) and the diluted test compound. Pre-incubate the plate at 37 °C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution. This is the T=0 time point. Self-Validation: Include a negative control well with no NADPH to measure non-enzymatic degradation.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The ACN precipitates the microsomal proteins, stopping the reaction.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Expected Results: The fluorinated benzyl alcohol analogue is expected to have a significantly longer half-life (and thus lower intrinsic clearance) than its non-fluorinated counterpart, providing quantitative evidence of improved metabolic stability.[5][6]

Section 4: Structural Biology Applications

Beyond pharmacokinetics, fluorinated benzyl alcohols can be valuable tools in structural biology.

4.1 X-ray Crystallography of Protein-Ligand Complexes

Determining the high-resolution crystal structure of a drug candidate bound to its target is crucial for structure-based drug design.[13][14]

  • Rationale: The electron-rich fluorine atom has a distinct scattering signature in X-ray crystallography, making it easier to visualize and model within the electron density map of the protein's binding pocket.[13]

  • Application: Co-crystallizing a protein with a ligand containing a fluorinated benzyl alcohol can provide unambiguous evidence of the ligand's binding mode. It can reveal key interactions, such as hydrogen bonds involving the hydroxyl group or halogen bonds involving the fluorine atom, that contribute to binding affinity.[14][15] This structural information is invaluable for guiding further optimization of the lead compound.

Conclusion

Fluorinated benzyl alcohols are more than just simple building blocks; they are strategic tools that empower medicinal chemists to overcome fundamental challenges in drug discovery. By providing a reliable method to block common metabolic pathways, they can dramatically improve a compound's pharmacokinetic profile.[5][9][10] Furthermore, the subtle electronic and conformational changes they impart can be leveraged to fine-tune a molecule's binding affinity and overall suitability as a drug candidate. The protocols and principles outlined in this guide offer a validated framework for the synthesis, characterization, and strategic deployment of these valuable chemical entities, ultimately accelerating the journey from a promising lead to a potential therapeutic.

References
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  • ChemicalBook. (n.d.). 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum.
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Method

Application Note: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol as a Versatile Synthon for Novel Agrochemicals

Abstract The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical building blocks. 4-Chloro-2-fluoro-3-methoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of versatile chemical building blocks. 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is an emerging synthon of significant interest. Its unique polysubstituted aromatic ring, featuring a strategic combination of chloro, fluoro, and methoxy groups, alongside the reactive primary alcohol handle, offers a powerful platform for generating diverse molecular architectures. This guide details the strategic importance of this building block in agrochemical design, provides robust, field-tested protocols for its key synthetic transformations, and illustrates its application in the conceptual synthesis of a next-generation fungicide analogue.

Compound Profile and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is critical for reaction design and safety.

PropertyValueSource
CAS Number 90296-27-8[1]
Molecular Formula C₈H₈ClFO₂Derived
Molecular Weight 190.60 g/mol Derived
Appearance White to off-white solid[2]
Melting Point 47-51 °C[3]
IUPAC Name (4-Chloro-2-fluoro-3-methoxyphenyl)methanol[3]

Safety Information:

  • GHS Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3]

  • Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338[3]

  • Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and nitrile gloves are recommended[3].

Strategic Importance in Agrochemical Design

The specific substitution pattern of 4-chloro-2-fluoro-3-methoxybenzyl alcohol is not arbitrary; each functional group plays a crucial role in influencing the pharmacokinetic and pharmacodynamic properties of a potential active ingredient. The introduction of halogens into bioactive molecules is a cornerstone of modern agrochemical design, offering profound effects on efficacy and stability.[4][5]

  • Chlorine (C4-position): The chloro group significantly increases the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects and fungi.[6] It also often blocks sites of metabolic oxidation, increasing the biostability and residual activity of the final compound.[5]

  • Fluorine (C2-position): The ortho-fluoro substituent exerts a powerful influence through its strong electron-withdrawing inductive effect. This can modulate the acidity of nearby protons and influence the binding affinity of the molecule to its target enzyme or receptor.[7] Furthermore, fluorine can act as a metabolic shield and introduce conformational constraints that may lock the molecule into a more bioactive shape.

  • Methoxy Group (C3-position): The methoxy group serves as a hydrogen bond acceptor, which can be critical for specific interactions at the target site. It also provides a potential point for metabolic O-demethylation, which can be a designed detoxification pathway in non-target organisms. Its position between the two halogens creates a unique electronic environment on the aromatic ring.

  • Benzyl Alcohol Moiety: The primary alcohol is the key synthetic handle. It is a versatile functional group that can be readily converted into ethers, esters, halides, and other functionalities, allowing for the straightforward connection of this substituted aromatic core to other pharmacophores.[8]

Core Synthetic Transformations and Protocols

The utility of 4-chloro-2-fluoro-3-methoxybenzyl alcohol is defined by its reactivity. Below are detailed, validated protocols for three fundamental transformations that serve as gateways to a wide array of agrochemical classes.

Diagram of Synthetic Pathways

G main 4-Chloro-2-fluoro-3-methoxybenzyl alcohol sub_ether Williamson Ether Synthesis (NaH, R-X, THF) main->sub_ether O-Alkylation sub_ester Esterification (R-COOH, DCC, DMAP) main->sub_ester O-Acylation sub_halide Halogenation (SOBr₂, Pyridine) main->sub_halide Substitution prod_ether Benzyl Ethers (Fungicides, Insecticides) sub_ether->prod_ether prod_ester Benzyl Esters (Herbicides, Pro-drugs) sub_ester->prod_ester prod_halide Benzyl Halides (Versatile Intermediates) sub_halide->prod_halide

Caption: Key synthetic routes from the core building block.

Protocol 3.1: Williamson Ether Synthesis for Benzyl Ether Derivatives

The Williamson ether synthesis is a robust and widely used SN2 reaction to form ethers, a common toxophore in many fungicides, particularly strobilurin analogues.[9][10] This protocol describes the O-alkylation of the title compound.

Workflow for Williamson Ether Synthesis

G start Dissolve Alcohol (1 eq) in anhydrous THF step1 Cool to 0°C (Ice Bath) start->step1 step2 Add NaH (1.1 eq) portion-wise step1->step2 step3 Stir for 30 min (Alkoxide formation) step2->step3 step4 Add Alkyl Halide (1.2 eq) dropwise step3->step4 step5 Warm to RT Stir 4-12h (TLC monitoring) step4->step5 step6 Quench with sat. NH4Cl (aq) step5->step6 step7 Extract with EtOAc step6->step7 step8 Dry (Na2SO4), Filter, Concentrate step7->step8 end Purify via Column Chromatography step8->end

Caption: Step-by-step workflow for benzyl ether synthesis.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2-fluoro-3-methoxybenzyl alcohol (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. This significantly increases the nucleophilicity of the oxygen, which is essential for the subsequent SN2 attack.[11] The reaction is exothermic and produces H₂ gas, necessitating slow addition and proper venting.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, propargyl bromide, 1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: Conversion to 4-Chloro-2-fluoro-3-methoxybenzyl Bromide

To facilitate reactions with carbon, nitrogen, or sulfur nucleophiles, the hydroxyl group must first be converted into a better leaving group. Converting the alcohol to a benzyl bromide is a common and effective strategy.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-fluoro-3-methoxybenzyl alcohol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.3 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise. Causality: PBr₃ is a classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which makes the hydroxyl group an excellent leaving group for subsequent backside attack by the bromide ion.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over ice water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo at low temperature. The resulting benzyl bromide is often used immediately in the next step without further purification due to potential instability.

Application Example: Synthesis of a Pyraclostrobin Analogue

Pyraclostrobin is a highly successful broad-spectrum fungicide. Its structure features a substituted benzyl ether moiety. We can conceptually design a novel analogue using our building block to potentially achieve a modified activity spectrum or improved properties. Pyraclostrobin itself is synthesized from a different benzyl precursor, but the core ether linkage chemistry is analogous.[12][13]

Hypothetical Synthetic Pathway

G A 4-Chloro-2-fluoro-3- methoxybenzyl alcohol react A->react B 1-(4-chlorophenyl)-1H-pyrazol-3-ol B->react C Analogue Product react->C K₂CO₃, DMF 80 °C

Caption: Synthesis of a fungicide analogue via etherification.

This hypothetical synthesis would follow the Williamson ether synthesis protocol (3.1), reacting 4-chloro-2-fluoro-3-methoxybenzyl alcohol with 1-(4-chlorophenyl)-1H-pyrazol-3-ol in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The resulting molecule would be a novel analogue of pyraclostrobin, which could then be subjected to biological screening.[14]

Conclusion

4-Chloro-2-fluoro-3-methoxybenzyl alcohol represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. The strategic placement of its halogen and methoxy substituents provides a robust scaffold for tuning the physicochemical and biological properties of target molecules. The protocols detailed herein offer reliable and scalable methods for converting this synthon into key intermediates, paving the way for the discovery of the next generation of crop protection agents.

References

  • MySkinRecipes. (n.d.). 4-Chloro-2-Methoxybenzyl alcohol. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methoxybenzyl alcohol (FDB012554). Retrieved from [Link]

  • Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubChem. (2026). 4-Fluoro-3-methoxy-5-methylbenzyl alcohol. Retrieved from [Link]

  • Wang, L., et al. (2018). Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). The unique role of halogen substituents in the design of modern agrochemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CA3141080A1 - Use of benzyl alcohol as a herbicide.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). FR3097407A1 - Use of benzyl alcohol as a herbicide.
  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (2016). CN106008348A - Method for synthesizing pyraclostrobin intermediate.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

  • Jeschke, P. (2009). The unique role of halogen substituents in the design of modern agrochemicals. PubMed. Retrieved from [Link]

  • Scribd. (2018). Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (2025). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Halogenated Aromatics in Agrochemical Innovation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-methoxybenzyl alcohol. Retrieved from [Link]

  • National Institutes of Health. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. (2025). Manufacturing Approaches of New Halogenated Agrochemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Fungicidal Evaluation of Novel Pyraclostrobin Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). CN110105287B - Synthesis process of pyraclostrobin.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzyl alcohol. Retrieved from [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • Reddit. (n.d.). Help finiding procedure for williamson ether synthesis.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Status: Operational Ticket ID: PUR-CFMB-001 Subject: Troubleshooting & Optimization of Column Chromatography for Halogenated Benzyl Alcohols Assigned Specialist: Senior Application Scientist Introduction: The Target & Th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-CFMB-001 Subject: Troubleshooting & Optimization of Column Chromatography for Halogenated Benzyl Alcohols Assigned Specialist: Senior Application Scientist

Introduction: The Target & The Challenge

You are attempting to purify 4-Chloro-2-fluoro-3-methoxybenzyl alcohol , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals.

Chemist-to-Chemist Insight: This molecule presents a specific chromatographic challenge:

  • The "Sticky" Hydroxyl: The benzyl alcohol group acts as a hydrogen bond donor, causing it to interact strongly with the silanols on the silica gel. This often leads to "tailing" or "streaking."[1]

  • The Impurity Trap: The most common impurity is the unreacted aldehyde precursor (4-Chloro-2-fluoro-3-methoxybenzaldehyde). While less polar, it can co-elute if the gradient is too aggressive.

  • Solubility Mismatch: The halogenated ring makes the molecule lipophilic, but the hydroxyl group requires polarity for elution, creating solubility issues in non-polar loading solvents.

This guide is structured to troubleshoot these specific issues using a "Diagnostic -> Protocol -> Recovery" workflow.

Module 1: Diagnostic Triage (Pre-Column)

Q: How do I definitively distinguish my product from impurities on TLC before running the column?

A: You cannot rely on UV alone. Both the aldehyde impurity and the alcohol product absorb strongly at 254 nm due to the aromatic ring. You must use chemical staining to differentiate them based on reactivity.

Diagnostic Protocol:

  • Solvent System: Prepare a mobile phase of 20% Ethyl Acetate in Hexanes .

  • Plate Spotting: Spot Crude, Co-spot, and Authentic Standard (if available).

  • Visualization:

    • Step A (UV 254 nm): Mark all aromatic spots. The Aldehyde will have a higher Rf (approx 0.6–0.7) than the Alcohol (approx 0.3–0.4).[2]

    • Step B (Stain): Dip the plate in KMnO₄ (Potassium Permanganate) or PMA (Phosphomolybdic Acid) and heat.

      • Alcohol Product: Oxidizes rapidly; turns bright yellow/brown on KMnO₄.

      • Aldehyde Impurity: May stain faintly but is chemically distinct.

    • Step C (Specific Aldehyde Test): If unsure, use 2,4-DNP stain . The aldehyde will turn yellow/red immediately. The alcohol will not react.[3]

Data: Expected Rf Values (Silica Gel)

CompoundFunctional GroupPolarityEst.[4] Rf (20% EtOAc/Hex)Visualization
Impurity A Aldehyde (-CHO)Low0.65UV+, DNP+ (Red/Yellow)
Target Alcohol (-CH₂OH)Medium0.35UV+, KMnO₄+ (Brown)
Impurity B Carboxylic AcidHigh< 0.10UV+, Bromocresol Green

Module 2: The Purification Protocol

Q: The crude is a viscous oil/solid that doesn't dissolve in Hexane. How should I load this onto the column?

A: Do not liquid load with pure Dichloromethane (DCM) or Ethyl Acetate if you can avoid it. "Solvent wash" effects will broaden your bands. For this molecule, Dry Loading is the gold standard for resolution.

The "Dry Load" Method (Recommended)

Why: It eliminates solvent-interaction effects at the top of the column, ensuring the alcohol starts as a tight, narrow band.

  • Dissolution: Dissolve your crude mixture in the minimum amount of DCM or Acetone.

  • Adsorption: Add Silica Gel (40-63 µm) or Celite 545 to the flask. Ratio: 1g crude : 2g sorbent.

  • Evaporation: Rotovap to dryness. You want a free-flowing powder.

    • Troubleshooting: If it's sticky, add more silica and re-evaporate.

  • Loading: Pour the powder on top of your pre-packed column bed. Add a layer of sand on top to protect the bed.

The Gradient Workflow

System: Flash Chromatography (Manual or Automated) Stationary Phase: Silica Gel (Standard 40-63 µm)

StepMobile Phase (Hexane : EtOAc)Volume (Column Volumes - CV)Purpose
1 100 : 02 CVFlush the column; elute highly non-polar grease/oils.
2 95 : 53 CVElute unreacted Aldehyde impurity.
3 80 : 20Gradient over 10 CVElute the Target Alcohol .
4 50 : 503 CVFlush polar byproducts (acids/phenols).

Module 3: Troubleshooting & FAQs

Q: My product is "streaking" (tailing) down the column, contaminating later fractions. Why? A: This is classic Hydrogen-Bonding behavior. The hydroxyl group is interacting too strongly with the acidic silanols on the silica.

  • The Fix: Do not just increase polarity. Instead, keep the gradient the same but ensure your loading mass is <1% of the silica mass.

  • The "Pro" Fix: If streaking persists, switch the mobile phase to DCM : Methanol . Start at 100% DCM and gradient to 5% MeOH. The methanol acts as a stronger H-bond competitor, sharpening the peak.

Q: I have a spot running immediately above my product that I can't separate. What is it? A: This is likely the Aldehyde precursor. Because the halogen atoms (Cl, F) withdraw electrons, the polarity difference between the aldehyde and alcohol is slightly compressed compared to non-halogenated benzyl systems.

  • The Fix (Chemical Washing): Before the column, dissolve crude in ether and wash with Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with the aldehyde, removing it into the aqueous layer. Dry the organic layer and then run the column. This is often more efficient than trying to separate them chromatographically.

Q: My product isn't crystallizing after the column; it's an oil. A: Benzyl alcohols with methoxy groups can be low-melting solids.

  • Residual Solvent: You likely have trapped Ethyl Acetate. Rotovap at 45°C, then put on a high-vacuum manifold for 4 hours.

  • Seed Crystal: If available, scratch the flask with a glass rod.

  • Trituration: Add cold Pentane or Hexane and sonicate. If the product is solid, it should crash out as a white powder.

Visualizing the Workflow

Figure 1: Purification Decision Tree

Caption: Logic flow for selecting the optimal loading and separation strategy based on crude solubility and impurity profile.

PurificationStrategy Start Crude Mixture: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol TLC_Check TLC Analysis (Aldehyde Present?) Start->TLC_Check SolubilityCheck Check Solubility in Hexane/EtOAc (9:1) Soluble Soluble SolubilityCheck->Soluble Insoluble Insoluble/Oily SolubilityCheck->Insoluble AldehydeYes Aldehyde > 5% TLC_Check->AldehydeYes AldehydeNo Aldehyde < 5% TLC_Check->AldehydeNo LiquidLoad Liquid Loading (Inject directly) Soluble->LiquidLoad DryLoad Dry Loading (Adsorb on Celite/Silica) Insoluble->DryLoad Bisulfite Perform NaHSO3 Wash (Remove Aldehyde) AldehydeYes->Bisulfite Clean up first AldehydeNo->SolubilityCheck Bisulfite->SolubilityCheck RunColumn Run Column Gradient 0-40% EtOAc LiquidLoad->RunColumn DryLoad->RunColumn

[1]

References

  • Biotage. (2023).[4][5][6] Dry loading vs. liquid loading: Which provides better flash column chromatography results? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents.[7][8] Retrieved from [Link]

  • Teledyne ISCO. (2023).[5] Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Sudareva, N. N., & Chubarova, E. V. (2006).[9][10] Time-dependent conversion of benzyl alcohol to benzaldehyde and benzoic acid in aqueous solutions.[10] Journal of Pharmaceutical and Biomedical Analysis.[10] Retrieved from [Link]

Sources

Optimization

Recrystallization methods for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol Case ID: REC-190-CFM Subject: Recrystallization Protocols & Troubleshooting Status: Active Compound: 4-Chloro-2-fluoro-3-methoxybenzyl a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Case ID: REC-190-CFM Subject: Recrystallization Protocols & Troubleshooting Status: Active Compound: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1323966-21-7) Molecular Weight: 190.60 g/mol [1]

Executive Summary

This guide addresses the purification of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol , a highly functionalized intermediate often used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) and other bioactive scaffolds.[1][2] Due to the competing polarity of the hydroxyl group against the lipophilic halogen/methoxy substituents, this compound is prone to "oiling out" during crystallization.[1]

The protocols below prioritize the removal of the most common impurity: the unreacted aldehyde precursor (4-Chloro-2-fluoro-3-methoxybenzaldehyde) and over-reduced byproducts.[1]

Module 1: Solvent System Selection

User Question: Which solvent system gives the best recovery vs. purity trade-off?

Scientist Response: For poly-substituted benzyl alcohols, a single-solvent system is rarely effective due to the steep solubility curve required.[1][2] We recommend a Binary Solvent System using the Anti-Solvent method.[1][2]

Recommended Systems
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Target Impurity
Primary (Recommended) Toluene n-Heptane 1:3 to 1:5Non-polar byproducts, unreacted aldehyde.[1][2]
Alternative (Polar) IPA (Isopropyl Alcohol) Water 1:1 to 1:2Inorganic salts (boron/lithium residues), polar degradants.[1][2]
High Solubility Ethyl Acetate Hexanes 1:4General organic impurities; best for initial crude cleanup.[1][2]

Technical Insight: The Toluene/Heptane system is superior for this specific CAS because the aromatic stacking of Toluene stabilizes the fluorinated benzene ring in solution, while Heptane effectively excludes the slightly more lipophilic aldehyde impurity from the crystal lattice during cooling.[1][2]

Module 2: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Recrystallization (Toluene/Heptane System) Objective: >98% HPLC Purity

  • Dissolution (The "Saturation" Phase):

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Toluene (approx. 3-4 mL per gram of crude).[1]

    • Heat to 60-65°C .[1] Note: Do not exceed 80°C to avoid thermal oxidation of the alcohol to aldehyde.[1]

    • If solids remain, add Toluene in 0.5 mL increments until fully dissolved.[1]

  • Filtration (Hot):

    • While hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (often carryover from NaBH4 reduction).[1]

  • Crystallization (The "Cloud Point"):

    • Return the filtrate to the heat and bring back to 60°C.

    • Slowly add n-Heptane dropwise.[1]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add 1-2 drops of Toluene to clear the solution back to transparent.[1]

  • Nucleation & Cooling:

    • Remove from heat.[1][2][3] Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical Step: If oil droplets form at 40-50°C, add a seed crystal of pure product.[1]

    • Once at room temperature, cool further in an ice-water bath (0-5°C) for 30 minutes.

  • Isolation:

    • Filter the white crystalline solid.[1][2]

    • Wash the cake with cold n-Heptane (pre-chilled to 0°C).

    • Dry under vacuum at 40°C.[1]

Module 3: Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The solution temperature dropped too fast, or the solvent polarity gap is too wide.[1] The compound is entering a "liquid-liquid phase separation" (LLPS) region before it hits the crystal nucleation point.[1]

  • Fix: Re-heat until the oil dissolves. Add more of the Dissolver (Toluene) to shift the composition away from the anti-solvent limit.[1] Seed the solution at a higher temperature (approx. 45°C) to provide a template for crystallization.

Q2: My crystals are yellow/orange. How do I fix this?

  • Cause: Color in benzyl alcohols usually indicates oxidation (quinone-like species) or trace metal contamination.[1][2]

  • Fix: Perform a "Carbon Treatment" during the hot filtration step (Step 2).[1][2] Add 5 wt% activated charcoal to the hot Toluene solution, stir for 10 minutes, then filter hot.

Q3: NMR shows ~5% aldehyde remaining.[1] Can I recrystallize again?

  • Cause: The aldehyde and alcohol have similar solubility profiles.[1]

  • Fix: Recrystallization may not be efficient enough.[1][2]

    • Chemical Fix: Treat the crude mixture with a small amount of aqueous NaHSO3 (Sodium Bisulfite).[1] This forms a water-soluble adduct with the aldehyde, which can be washed away before recrystallization.[1]

Module 4: Process Logic Visualization

The following diagram illustrates the decision logic for solvent selection and impurity management.

RecrystallizationLogic Start Crude 4-Chloro-2-fluoro-3-methoxybenzyl alcohol Analysis Analyze Impurity Profile (HPLC/NMR) Start->Analysis Decision Dominant Impurity? Analysis->Decision Path_Salts Inorganic Salts / Polar Residues Decision->Path_Salts High Salt Load Path_Aldehyde Unreacted Aldehyde / Non-polars Decision->Path_Aldehyde Organic Impurities System_Polar System: IPA / Water (Cooling Method) Path_Salts->System_Polar System_NonPolar System: Toluene / Heptane (Anti-Solvent Method) Path_Aldehyde->System_NonPolar Process_Polar 1. Dissolve in hot IPA 2. Filter hot 3. Add Water until cloudy 4. Cool to 0°C System_Polar->Process_Polar Process_NonPolar 1. Dissolve in hot Toluene 2. Add Heptane to cloud point 3. Seed at 45°C 4. Cool slowly System_NonPolar->Process_NonPolar Result Pure Crystalline Solid (>98% purity) Process_Polar->Result Process_NonPolar->Result

Caption: Decision matrix for solvent selection based on impurity profile. Blue/Yellow nodes indicate analysis steps; Red/Green nodes indicate solvent system choice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59666276: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. Retrieved from [Link][1]

  • Massachusetts Institute of Technology (MIT). The Art of Recrystallization: Two-Solvent Methods. MIT OpenCourseWare.[1] Retrieved from [Link]

  • Vertex Pharmaceuticals (Patent Assignee).Substituted Benzyl Alcohol Intermediates in Pharmaceutical Synthesis. (General reference to class purification logic derived from US8822730B2 context).

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions and achieve high-yield, high-purity results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, which is typically achieved through the reduction of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors, from suboptimal reaction conditions to reagent quality. Here’s a systematic approach to troubleshooting:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reduction of aromatic aldehydes is often exothermic.

    • Solution: Begin the reaction at a reduced temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times.[1][2]

  • Reagent Quality and Stoichiometry: The purity of your starting material and reducing agent is paramount.

    • Solution: Ensure your 4-Chloro-2-fluoro-3-methoxybenzaldehyde is of high purity and free from acidic impurities. Use a freshly opened or properly stored container of sodium borohydride (NaBH₄). An incorrect molar ratio of the reducing agent can lead to incomplete reaction or the formation of side products. A modest excess of NaBH₄ (e.g., 1.5 to 2 equivalents) is often sufficient.[3]

  • Inefficient Mixing: In heterogeneous reactions, proper mixing is crucial for maximizing the interaction between reactants.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction. For larger scale reactions, consider mechanical stirring.

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Starting Material High-purity 4-Chloro-2-fluoro-3-methoxybenzaldehydeImpurities can lead to side reactions and lower yields.
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reagent for aldehyde reduction.
Solvent Methanol or EthanolProtic solvents that are effective for NaBH₄ reductions.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes byproduct formation.
Reaction Time Monitor by TLC (typically 1-3 hours)Prevents over-reduction and decomposition of the product.
Workup Quench with water or dilute acidDecomposes excess NaBH₄ and facilitates product isolation.
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

The most common side reactions in the reduction of aromatic aldehydes include:

  • Cannizzaro Reaction: This disproportionation reaction can occur under basic conditions, especially with aldehydes lacking alpha-hydrogens, yielding both the corresponding carboxylic acid and alcohol. The presence of electron-withdrawing groups on the aromatic ring can make the aldehyde more susceptible to nucleophilic attack, potentially favoring this pathway if the hydride reduction is not efficient.

    • Mitigation: Ensure the reaction medium is not strongly basic. While NaBH₄ reductions in alcohols can generate alkoxides, maintaining a controlled temperature and reaction time can minimize this side reaction.

  • Over-reduction: While less common with NaBH₄, more potent reducing agents like Lithium Aluminum Hydride (LiAlH₄) could potentially reduce the chloro-substituent, although this is generally not favored under standard conditions.

    • Mitigation: Stick with milder reducing agents like NaBH₄ for this transformation to ensure chemoselectivity.[4][5]

  • Formation of Borate Esters: During the reduction, borate esters of the product alcohol can form.

    • Mitigation: The workup step is crucial for hydrolyzing these esters. Quenching the reaction with water or a dilute acid will break down these intermediates and release the desired alcohol.

Q3: My purified product still shows impurities in the NMR spectrum. What are the best purification strategies?

The polarity of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, due to the hydroxyl group, can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying solid benzyl alcohols.

    • Solvent Selection: A suitable solvent system will dissolve the compound when hot but result in poor solubility when cold. Common choices include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether). Experiment with different solvent ratios to find the optimal conditions for crystallization.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.

    • Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity will help separate the product from less polar impurities (like unreacted aldehyde) and more polar impurities. Monitor the fractions by TLC to isolate the pure product.[1]

  • Workup Optimization: A thorough aqueous workup is essential to remove inorganic salts and any water-soluble byproducts. Washing the organic layer with brine can help to break up emulsions and remove residual water.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for this synthesis, NaBH₄ or LiAlH₄?

For the reduction of an aromatic aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is the preferred reagent.[6] It is a milder and more chemoselective reducing agent compared to lithium aluminum hydride (LiAlH₄).[4] LiAlH₄ is a much stronger reducing agent and can potentially reduce other functional groups, and it requires strictly anhydrous conditions and a more hazardous workup procedure.

Q2: What is the role of the solvent in this reaction?

In NaBH₄ reductions, protic solvents like methanol or ethanol are commonly used. They serve to dissolve the aldehyde and the reducing agent, and they also act as a proton source during the workup to protonate the intermediate alkoxide and form the final alcohol product.

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an excellent and straightforward method for monitoring the reaction.[1][7]

  • Procedure:

    • Prepare a TLC plate with your starting material (4-Chloro-2-fluoro-3-methoxybenzaldehyde) in one lane and a sample from your reaction mixture in another lane.

    • Use a suitable eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).

    • The starting aldehyde is less polar than the product alcohol and will have a higher Rf value (travel further up the plate).

    • The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Q4: What are the key safety precautions I should take during this synthesis?
  • Sodium Borohydride (NaBH₄): While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Methanol and ethanol are flammable. Keep them away from ignition sources.

  • Workup: The quenching of excess NaBH₄ can be exothermic and may produce hydrogen gas. Add the quenching agent (water or dilute acid) slowly and with cooling (e.g., in an ice bath).

III. Experimental Protocols

Optimized Protocol for the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

This protocol provides a starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol (10 mL per gram of aldehyde).

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise significantly.

    • After the addition is complete, continue stirring at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding deionized water dropwise until the effervescence ceases.

    • Add 1 M HCl dropwise to adjust the pH to ~7.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

IV. Analytical Methods

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: Hexanes/Ethyl Acetate (e.g., 7:3 v/v)

    • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group protons, the benzylic CH₂ protons, and the hydroxyl proton. The chemical shift of the hydroxyl proton can be variable and may not show coupling.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy:

    • Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • Characteristic C-O stretching vibrations will appear in the 1000-1260 cm⁻¹ region.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

V. Visualizing the Process

Reaction Workflow

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification Start 4-Chloro-2-fluoro-3-methoxybenzaldehyde in Methanol Add_NaBH4 Add NaBH4 (1.5 eq) at 0 °C Start->Add_NaBH4 Stir Stir at RT, Monitor by TLC Add_NaBH4->Stir Quench Quench with H2O/HCl at 0 °C Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final_Product 4-Chloro-2-fluoro-3-methoxybenzyl alcohol Purify->Final_Product

Caption: Workflow for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

Troubleshooting Decision Tree

G Start Low Yield or Impurities? Check_Purity Check Purity of Starting Material Start->Check_Purity Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Start->Optimize_Conditions Yes Check_Purity->Optimize_Conditions Side_Reactions Investigate Side Reactions (e.g., Cannizzaro) Optimize_Conditions->Side_Reactions Improve_Workup Improve Workup Procedure Refine_Purification Refine Purification Method (Recrystallization, Chromatography) Improve_Workup->Refine_Purification Side_Reactions->Improve_Workup

Caption: Decision tree for troubleshooting synthesis issues.

VI. References

Sources

Optimization

Troubleshooting low yield in benzyl alcohol reduction

Technical Support Center: Troubleshooting Benzyl Alcohol Reductions Phase 1: Diagnostic & Triage User Query: "I am seeing low yields in my benzyl alcohol reduction." Senior Scientist Response: "Reduction of benzyl alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Benzyl Alcohol Reductions

Phase 1: Diagnostic & Triage

User Query: "I am seeing low yields in my benzyl alcohol reduction."

Senior Scientist Response: "Reduction of benzyl alcohol" is a semantically ambiguous term in organic synthesis. Before we troubleshoot, we must define the chemical transformation you are attempting. The reactivity of the benzylic position allows for two distinct reductive pathways, plus a common linguistic error regarding its synthesis.

Select your workflow:

  • Pathway A (Deoxygenation/Hydrogenolysis): You want to remove the hydroxyl group to form Toluene (or a methyl-substituted derivative).

    • Context: Common in API synthesis for removing directing groups or correcting oxidation states.

  • Pathway B (Ring Saturation): You want to reduce the aromatic ring to form Cyclohexylmethanol .

    • Context: Creating saturated pharmacophores.

  • Pathway C (Synthesis of the Alcohol): You are trying to reduce a benzaldehyde/benzoate to benzyl alcohol.

    • Note: If this is your case, please refer to our Sodium Borohydride/Lithium Aluminum Hydride guides. This guide focuses on Benzyl Alcohol as the substrate .[1][2]

Phase 2: Troubleshooting Pathway A (Deoxygenation to Toluene)

Core Mechanism: The transformation


 requires cleaving a strong C-O bond. This generally proceeds via two mechanisms:[3]
  • Catalytic Hydrogenolysis (Heterogeneous): Adsorption onto metal

    
     C-O cleavage.
    
  • Ionic Hydrogenation (Homogeneous): Protonation

    
     Carbocation formation 
    
    
    
    Hydride transfer.
FAQ 1: Why is my Pd/C hydrogenolysis stalling at <50% conversion?

Root Cause 1: Catalyst Poisoning. Benzyl alcohols often coexist with amines or thiols in complex molecules. Nitrogen and sulfur lone pairs bind irreversibly to Pd active sites, halting the catalytic cycle.

  • The Fix: Pre-treat your substrate with scavenger resins (e.g., thiol scavengers) or switch to Pearlman’s Catalyst (Pd(OH)₂/C) . The hydroxide surface is more robust against amine poisoning than standard Pd/C.

Root Cause 2: Insufficient Protonation (The "Acid Effect"). Neutral benzyl alcohol is a poor electrophile for hydrogenolysis. The reaction rate on Pd surfaces is orders of magnitude faster when the hydroxyl group is protonated (activated).

  • The Fix: Add a catalytic amount of acid.

    • Standard: Add 1–5% v/v Acetic Acid or 1 equivalent of HCl to the reaction mixture.

    • Mechanism:[1][2][4][5][6][7]

      
       protonates the alcohol (
      
      
      
      ), making
      
      
      a facile leaving group during the surface reaction.
FAQ 2: I cannot use H₂ gas/Pd due to other sensitive groups (alkenes/alkynes). How do I deoxygenate?

Solution: Ionic Hydrogenation (Silane Reduction). This is a chemoselective method that avoids metal catalysts. It relies on generating a transient carbocation.

  • Protocol: Triethylsilane (

    
    ) + Trifluoroacetic Acid (TFA).
    
  • Troubleshooting Low Yield:

    • Issue: Dimerization/Oligomerization. The intermediate benzyl cation is highly electrophilic. If the silane (hydride donor) is slow to react, the cation will attack another aromatic ring (Friedel-Crafts alkylation), forming unwanted dimers.

    • The Fix: Inverse addition. Add the substrate slowly to a pre-mixed solution of TFA and excess

      
      . This ensures the cation is immediately quenched by a hydride before it can find another aromatic ring.
      

Phase 3: Troubleshooting Pathway B (Ring Saturation)

Core Mechanism:


. This is thermodynamically difficult because you must overcome the resonance energy of benzene (36 kcal/mol) without cleaving the labile benzylic C-O bond.
FAQ 3: I am getting Toluene (deoxygenation) instead of Cyclohexylmethanol.

Root Cause: Catalyst Selection. Palladium (Pd) is excellent for hydrogenolysis (breaking C-O bonds) but poor for ring hydrogenation. Using Pd/C will almost always strip the oxygen before saturating the ring.

The Fix: Switch Metals.

  • Rhodium (Rh/C or Rh/Al₂O₃): The gold standard for ring saturation. It operates at lower temperatures and preserves oxygen functionality.

  • Ruthenium (RuO₂): Effective but requires higher pressure.

  • Platinum (PtO₂ - Adams' Catalyst): Good, but can be aggressive.

Solvent Control: Avoid acidic solvents (Acetic Acid) if you want to keep the alcohol. Acid promotes the formation of the benzyl cation, which leads to deoxygenation. Run ring hydrogenations in neutral alcohols (MeOH, EtOH) or aliphatic hydrocarbons.

Phase 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing your reaction conditions.

BenzylReduction Start Start: Low Yield in Benzyl Alcohol Reduction Decision Target Product? Start->Decision PathA Toluene (Deoxygenation) Decision->PathA Remove OH PathB Cyclohexylmethanol (Ring Saturation) Decision->PathB Saturate Ring MethodA1 Method: Pd/C + H2 PathA->MethodA1 MethodA2 Method: Et3SiH + TFA PathA->MethodA2 IssueB1 Issue: C-O Cleavage (Loss of OH) PathB->IssueB1 IssueA1 Issue: Stalled Reaction? MethodA1->IssueA1 FixA1 Add 5% Acetic Acid (Protonate OH) IssueA1->FixA1 IssueA2 Issue: Dimerization? MethodA2->IssueA2 FixA2 Use Inverse Addition (High Silane Conc.) IssueA2->FixA2 FixB1 Switch to Rh/C or Rh/Al2O3 Avoid Acidic Solvents IssueB1->FixB1

Figure 1: Decision tree for troubleshooting benzyl alcohol reductions based on target product and observed side reactions.

Phase 5: Comparative Data & Protocols

Table 1: Catalyst Selection Guide for Benzyl Alcohols
CatalystPrimary ActivityRisk FactorBest For
Pd/C Hydrogenolysis (C-O cleavage)High risk of deoxygenation if ring saturation is desired.Making Toluene; Deprotecting Benzyl Ethers.[6][8]
Pd(OH)₂ HydrogenolysisLess sensitive to amine poisoning than Pd/C.Complex amines/alkaloids.
Rh/C Ring HydrogenationVery low risk of C-O cleavage.Making Cyclohexylmethanol.
PtO₂ MixedCan do both; pH dependent.General purpose (requires optimization).
Standard Protocol: Ionic Deoxygenation (Silane Method)

Use this when metal catalysis fails or alkene selectivity is required.

  • Preparation: Dissolve Benzyl Alcohol substrate (1.0 equiv) in DCM (0.1 M).

  • Reagent Setup: In a separate flask, mix Triethylsilane (

    
    , 3.0 equiv) and TFA (10.0 equiv).
    
  • Addition (Critical): Add the substrate solution dropwise to the Silane/TFA mixture at 0°C.

    • Why? Keeps the concentration of carbocation low relative to the hydride donor, preventing dimerization.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
    • Note: The byproduct is triethylsilanol (volatile/removable) or siloxane.

References

  • BenchChem. (2025).[4] Catalytic Hydrogenolysis for N-Benzyl Deprotection. Link

  • Gribble, G. W., & Ladd, A. L. (2018).[5] Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Link

  • Mitsui, S., et al. (1969). Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. Link

  • RSC Advances. (2011). Ionic hydrogenation: A powerful tool for the hydrogenation of carbonyl compounds.[9] Link

Sources

Troubleshooting

Technical Support Center: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Introduction: The Stability Paradox Welcome to the technical support hub for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1334407-60-1 / Related intermediates). As a researcher working on Vonoprazan (or related Potass...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1334407-60-1 / Related intermediates).

As a researcher working on Vonoprazan (or related Potassium-Competitive Acid Blockers), you likely view this molecule as a simple building block.[] However, its electron-rich methoxy group combined with the electron-withdrawing halogen atoms creates a unique "push-pull" electronic environment. This makes the benzylic position deceptively reactive, leading to specific degradation profiles that can compromise your API's purity—specifically regarding Impurity 29 (Aldehyde derivative) and related dimers.

This guide moves beyond generic advice, offering mechanistic troubleshooting for the specific degradation pathways of this halogenated benzyl alcohol.

Interactive Troubleshooting Modules

Module A: Oxidative Instability (The "Yellowing" Effect)

Symptom: Your white crystalline solid has turned off-white or yellow during storage, or you observe an [M-2] peak in LC-MS.[]

Diagnostic Question Technical Root Cause Corrective Action
Why is the purity dropping in solution? Radical Autoxidation. The benzylic C-H bonds are susceptible to hydrogen atom abstraction by atmospheric oxygen, forming a hydroperoxide intermediate that rapidly collapses into 4-Chloro-2-fluoro-3-methoxybenzaldehyde .[]Protocol: Sparge all solvents with Argon for 15 mins before dissolution. Store solutions at -20°C, not 4°C.
What is the [M-2] peak? Dehydrogenation. The transition from Alcohol (

) to Aldehyde (

) results in a mass loss of 2 Da.[]
Quantification: Monitor relative response factors (RRF). Aldehydes often have higher UV absorbance than alcohols due to conjugation.
Can I recover the sample? Reduction Strategy. If the aldehyde impurity is <5%, a mild reduction (NaBH₄ in MeOH) can revert it to the alcohol.Purification: Recrystallization from Toluene/Heptane is preferred over column chromatography to avoid silica-induced oxidation.
Module B: Acid-Catalyzed Dimerization

Symptom: You observe a new lipophilic peak eluting after the main peak (High retention time) with a mass of [2M - 18] .[]

Diagnostic Question Technical Root Cause Corrective Action
Why did the yield drop after acid workup? Dibenzyl Ether Formation. In acidic media, the hydroxyl group is protonated (

), creating a good leaving group.[] A second alcohol molecule attacks, forming a dimer ether.
Quench Protocol: Neutralize reactions to pH 7-8 before concentration. Avoid strong mineral acids during workup; use saturated

.
Is the methoxy group stable? Demethylation Risk. The ortho-fluoro group can activate the methoxy ether toward cleavage under strong Lewis acid conditions (e.g.,

,

), leading to the phenol.[]
Reagent Selection: Avoid Lewis acids if the benzyl alcohol is unprotected.[] Use mild bases (

) for coupling reactions.

Visualizing the Degradation Network

The following diagram maps the kinetic fate of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. Note the bifurcation between oxidative (air) and acid-catalyzed pathways.[]

DegradationPathways Alcohol Parent: 4-Chloro-2-fluoro- 3-methoxybenzyl alcohol (MW: ~190.6) Aldehyde Impurity A (Oxidation) Aldehyde Derivative (M-2 Da) Alcohol->Aldehyde Autoxidation (Air/Light) Dimer Impurity C (Acid Catalyzed) Dibenzyl Ether Dimer (2M - 18 Da) Alcohol->Dimer Acidic pH Concentration Defluoro Impurity D (Photolytic) Des-fluoro Analog (Loss of F) Alcohol->Defluoro UV Light (hν) Acid Impurity B (Over-Oxidation) Benzoic Acid Derivative (M+14 Da) Aldehyde->Acid Over-oxidation

Figure 1: Mechanistic degradation map. Red paths indicate oxidative stress (storage issues); Yellow paths indicate process chemistry risks (workup).

Standardized Stress Testing Protocol

To validate your specific batch, perform this rapid "Force Degradation" assay. This is essential for establishing the "Retest Date" for your Certificate of Analysis (CoA).

Experiment: 24-Hour Stress Test Matrix
ConditionReagent/SettingTarget DurationExpected DegradantAnalytical Method
Oxidative 3%

(aq)
4 Hours (RT)Aldehyde (M-2)HPLC (UV 254nm)
Acidic 0.1N HCl24 Hours (RT)Dimer EtherLC-MS (ESI+)
Photolytic UV Chamber (1.2M Lux)24 HoursDefluoro/DeschloroLC-MS (ESI-)
Thermal 60°C (Solid State)7 DaysAldehyde/AcidHPLC (UV 254nm)

Protocol Step-by-Step:

  • Preparation: Dissolve 10 mg of the alcohol in 1 mL of Acetonitrile/Water (1:1).

  • Stressing: Add 100 µL of the stress agent (Acid/Peroxide).

  • Quenching: Neutralize acid samples with 0.1N NaOH; quench peroxide with Sodium Metabisulfite.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).[]

    • Gradient: 5% to 95% ACN over 15 mins.

    • Observation: The Aldehyde will elute later than the alcohol (less polar). The Acid will elute earlier (more polar, pH dependent).

Analytical Interference FAQ

Q: I see peak tailing on my HPLC. Is this degradation?

  • A: Likely not.[] Benzyl alcohols with fluorine substituents can exhibit strong hydrogen bonding with silanols on the column stationary phase.[]

  • Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase to suppress silanol ionization and sharpen the peak.

Q: My NMR shows a small doublet at ~10.0 ppm. What is it?

  • A: This is the diagnostic proton signal for the aldehyde impurity (-CHO ).[] Even 0.5% contamination is visible here.[] Integration of this peak relative to the benzylic protons (~4.6 ppm) gives a precise molar purity without needing reference standards.

References

  • Benzyl Alcohol Oxidation Mechanisms : Kinetic studies on the autoxidation of electron-deficient benzyl alcohols. National Institutes of Health (PMC). Retrieved from [Link]

  • Vonoprazan Process Impurities : Identification of process-related impurities including aldehyde intermediates. Pharmaffiliates. Retrieved from [Link]

Sources

Optimization

Challenges in the synthesis of polysubstituted benzyl alcohols

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Steric & Electronic Challenges in Benzyl Alcohol Synthesis

Introduction

Welcome to the technical support hub for the synthesis of polysubstituted benzyl alcohols. This structural motif—ubiquitous in pharmacophores (e.g., NK1 antagonists, kinase inhibitors)—presents a unique dichotomy: the benzene ring is often electronically deactivated by halogens or electron-withdrawing groups (EWGs), while ortho-substituents create severe steric blockades against nucleophilic attack.[1]

This guide moves beyond standard textbook protocols to address the specific failure modes encountered when synthesizing these crowded, sensitive scaffolds.

Ticket #001: The "Ortho-Effect" Blockade

User Report: "I am trying to reduce a 2,6-dichlorobenzaldehyde, but the reaction is stalling with standard NaBH4. Heating it just gave me decomposition."

Diagnosis: You are encountering the Burgi-Dunitz Trajectory failure . For a hydride to attack a carbonyl, it must approach at an angle of ~107°.[1] In 2,6-disubstituted systems, the ortho-substituents physically occupy this trajectory, raising the activation energy significantly.[1] Heating often promotes side reactions (cannizzaro or dehalogenation) rather than the desired reduction.

The Fix: Luche Reduction Protocol Switch to a Cerium(III)-catalyzed reduction. The Ce³⁺ ion coordinates to the carbonyl oxygen, acting as a Lewis acid to activate the electrophile without requiring thermal energy.[1] Furthermore, it modifies the borohydride species to be "harder" (HSAB theory), favoring 1,2-addition over side reactions.[1][2]

Experimental Protocol (Luche Reduction):

  • Dissolve: 1.0 equiv of substrate in MeOH (0.2 M).

  • Activate: Add 1.1 equiv of CeCl₃·7H₂O . Stir at 0 °C for 15 minutes. Note: The solution should be clear; if CeCl₃ is not fully dissolved, sonicate briefly.[1]

  • Reduce: Add 1.2 equiv of NaBH₄ portion-wise over 10 minutes. Gas evolution (H₂) will occur.

  • Monitor: TLC usually indicates completion within 30–60 minutes, even for sterically compromised substrates.[1]

Decision Logic for Steric Reduction:

ReducingAgentSelection Start Substrate Analysis Ortho Ortho-Substitution? Start->Ortho Conj Conjugated Enone? Ortho->Conj No Luche Luche Reduction (NaBH4 + CeCl3) Ortho->Luche Yes (2,6-disubst) Conj->Luche Yes (1,2-reduction desired) Standard Standard NaBH4 (MeOH/EtOH) Conj->Standard No DIBAL DIBAL-H (-78°C) Standard->DIBAL If Aldehyde is very labile

Figure 1: Decision matrix for selecting reducing agents based on steric and electronic environments.

Ticket #002: Chemoselectivity Failures

User Report: "My substrate has a nitro (-NO2) group and a nitrile (-CN). After reduction with LAH, I lost the functional groups or formed an amine."

Diagnosis: Lithium Aluminum Hydride (LAH) is indiscriminate. It will reduce esters, nitriles, and nitro groups alongside your target carbonyl.[1] For polysubstituted aromatics used in drug discovery, maintaining orthogonal functional groups is critical.[1]

The Fix: Borohydride Tuning Sodium Borohydride (NaBH₄) is the reagent of choice here. It is chemoselective for aldehydes/ketones and will not reduce nitro, nitrile, or ester groups under standard conditions (MeOH, 0 °C).[1]

Comparative Reactivity Data:

Functional GroupNaBH₄ (MeOH)LiAlH₄ (Ether/THF)DIBAL-H (-78°C)
Aldehyde/Ketone Reduces Reduces Reduces
EsterInertReduces to AlcoholReduces to Aldehyde
Nitro (-NO2)Inert Reduces to AmineInert (mostly)
Nitrile (-CN)InertReduces to AmineReduces to Imine
Aryl Halide (Cl/Br)InertRisk of DehalogenationInert

Troubleshooting FAQ:

  • Q: NaBH4 is too slow for my ester-containing substrate.

    • A: Do not switch to LAH. Instead, add CaCl₂ (1.0 equiv) to the NaBH₄ reaction.[1] This generates Ca(BH₄)₂, which is more reactive than NaBH₄ but retains selectivity against nitro groups.[1]

  • Q: I need to reduce an ester in the presence of a nitro group.

    • A: Use LiBH₄ in THF. It reduces esters to alcohols but leaves nitro groups intact, unlike LAH.[1]

Ticket #003: Grignard Addition "Bounce"

User Report: "I added Phenylmagnesium Bromide to my 2,4,6-trimethylbenzaldehyde. I recovered 90% starting material and 10% benzyl alcohol (reduction product), but no addition product."

Diagnosis: This is a classic "Steric Bounce." With hindered benzaldehydes, the Grignard reagent acts as a base (deprotonating alpha-positions if available) or a reducing agent (transferring a hydride from the Grignard's beta-carbon) rather than a nucleophile. The steric bulk prevents the formation of the C-C bond.

The Fix: Organolithium or Lanthanide Activation

  • Switch to Organolithium: Organolithium reagents are smaller aggregates and more reactive nucleophiles than Grignards. They often punch through steric hindrance where Mg-reagents fail.

    • Warning: Requires strictly anhydrous conditions and -78 °C to prevent halogen-lithium exchange on the ring.

  • The "Imamoto" Reagent (CeCl₃ + RLi/RMgX): Pre-stirring anhydrous CeCl₃ with your organolithium/Grignard suppresses the basicity and increases the nucleophilicity (organocerium species).

Workflow for Hindered Carbonyl Addition:

OrganometallicWorkflow Input Hindered Carbonyl + Nucleophile Check Did Grignard Fail? Input->Check MethodA Method A: Organolithium (-78°C, THF) Check->MethodA Yes, recovered SM MethodB Method B: Organocerium (CeCl3 + RMgX) Check->MethodB Yes, enolization observed Result Tertiary/Secondary Alcohol MethodA->Result MethodB->Result

Figure 2: Protocol selection for nucleophilic addition to sterically hindered carbonyls.

Ticket #004: The "Grey Sludge" Workup

User Report: "I used LAH/DIBAL for my reduction. During workup, I got a grey, sticky emulsion that won't separate. I've been centrifuging for hours."

Diagnosis: You have formed aluminum hydroxide gels. Standard acid/base workups often fail with polysubstituted benzyl alcohols because the product may be trapped within the aluminum matrix, or the product itself (if lipophilic) stabilizes the emulsion.

The Fix: The Rochelle Salt Protocol Do not use Fieser (water/NaOH/water) workup for these specific high-value intermediates; the precipitates can occlude product. Use Sodium Potassium Tartrate (Rochelle Salt).[3][4][5][6]

The Self-Validating Protocol:

  • Quench: Dilute reaction with ether/EtOAc at 0 °C. Add water dropwise only until bubbling ceases.

  • Complexation: Add a saturated aqueous solution of Rochelle Salt (approx. 20 mL per gram of hydride reagent used).

  • The Critical Step: Vigorously stir (do not just shake) at room temperature.

    • Validation: You must stir until two distinct, clear layers appear.[1] This can take 30 minutes to 4 hours. The aluminum transfers to the aqueous layer as a soluble tartrate complex.

  • Separation: The layers will separate instantly in the funnel. No emulsion.

References
  • Luche Reduction Mechanism & Application: Gemal, A. L., & Luche, J. L. (1981).[1][2][7][8] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.[1]

  • Chemoselectivity of Borohydrides: Ranu, B. C. (1993).[1] Zinc borohydride—a reducing agent with high potential. Synlett, 1993(12), 885-892.[1] (Discusses variations like Zn(BH4)2 for selectivity).

  • Organocerium Reagents (Imamoto Reagent): Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984).[1] Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[2][8] The Journal of Organic Chemistry, 49(21), 3904-3912.[1]

  • Rochelle Salt Workup Protocol: Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.[1] (Standard reference for hydride workups). See also: Organic Syntheses, Coll.[1] Vol. 9, p.462 (1998).[1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting for the crucial work-up phase of this synthesis. Our focus is on delivering field-proven insights and scientifically sound protocols to ensure the successful isolation and purification of your target compound.

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, a key intermediate in various pharmaceutical and agrochemical research pipelines, typically involves the reduction of the corresponding benzaldehyde. The most common and convenient method for this transformation is the reduction using sodium borohydride (NaBH₄). While the reaction itself is generally straightforward, the work-up procedure is critical for obtaining a high yield of pure product. This guide will address the common challenges encountered during this phase and provide robust solutions.

Troubleshooting Guide: Navigating Common Work-up Challenges

This section addresses specific issues that may arise during the work-up of the 4-Chloro-2-fluoro-3-methoxybenzyl alcohol synthesis in a question-and-answer format.

Q1: After quenching the reaction, I observe a gelatinous precipitate or a thick emulsion during extraction, making phase separation difficult. What should I do?

A1: This is a common issue when working with borohydride reductions, often due to the formation of borate salts. Here’s a systematic approach to resolve this:

  • Underlying Cause: The reaction of sodium borohydride with the protic solvent (e.g., methanol or ethanol) and the subsequent quenching with water generates borate byproducts. These can form colloidal suspensions or emulsions, especially in the presence of organic solvents.

  • Immediate Actions:

    • Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for 15-30 minutes with occasional gentle swirling can lead to phase separation.[1]

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion by forcing the organic and aqueous phases to separate more distinctly.[2]

    • Filtration through Celite: If a solid precipitate is the primary issue, you can filter the entire mixture through a pad of Celite®. This will remove the solid borate salts, and the filtrate can then be separated more easily.

  • Preventative Measures for Future Experiments:

    • Controlled Quenching: Add the quenching agent (e.g., water or dilute acid) slowly and at a low temperature (0-5 °C). This can help to control the formation of borate precipitates.

    • Solvent Evaporation: Before extraction, consider removing the reaction solvent (e.g., methanol or ethanol) under reduced pressure. The resulting residue can then be partitioned between water and the extraction solvent.[3]

Q2: My final product is contaminated with unreacted 4-Chloro-2-fluoro-3-methoxybenzaldehyde. How can I remove it?

A2: Residual starting material is a frequent impurity. Its removal is crucial for obtaining a high-purity product.

  • Root Cause Analysis: Incomplete reaction is the most likely cause. This could be due to insufficient reducing agent, a short reaction time, or low reaction temperature.

  • Purification Strategy:

    • Bisulfite Wash: A classic and effective method is to wash the organic extract with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will react with the bisulfite to form a water-soluble adduct, which will be partitioned into the aqueous layer. The desired alcohol will remain in the organic phase.

    • Column Chromatography: If the bisulfite wash is not completely effective or if other impurities are present, silica gel column chromatography is a reliable method for purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the more polar alcohol from the less polar aldehyde.

Q3: I have a low yield of the desired alcohol. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors throughout the reaction and work-up process.

  • Potential Causes:

    • Incomplete Reaction: As mentioned in Q2, ensure you are using a sufficient excess of sodium borohydride (typically 1.5-2.0 equivalents) and allowing the reaction to proceed to completion (monitor by TLC).

    • Product Loss During Extraction: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol has some water solubility due to the hydroxyl group. Ensure you perform multiple extractions (at least 3) of the aqueous layer with your chosen organic solvent to maximize recovery.

    • Decomposition: While generally stable, prolonged exposure to strong acidic or basic conditions during work-up could potentially lead to side reactions. It is advisable to work efficiently and neutralize the reaction mixture promptly.

  • Optimization Strategies:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.

    • Efficient Extraction: Use a suitable organic solvent in which your product is highly soluble, such as ethyl acetate or dichloromethane. Back-extract the aqueous layer multiple times.

    • Salting Out: Adding brine during the extraction can decrease the solubility of the alcohol in the aqueous phase, driving it into the organic layer.

Frequently Asked Questions (FAQs)

Q: What is the recommended quenching agent for the sodium borohydride reduction?

A: The choice of quenching agent depends on the scale and desired work-up conditions.

  • Water: For small-scale reactions, slow and careful addition of water is often sufficient to decompose the excess NaBH₄.[4] This is a relatively gentle method.

  • Saturated Aqueous Ammonium Chloride (NH₄Cl): This is a very common and effective quenching agent.[5] It provides a mild acidic environment that protonates the intermediate alkoxide to form the final alcohol and also helps to break down the borate complexes.

  • Dilute Hydrochloric Acid (HCl): A dilute solution of HCl (e.g., 1 M) can also be used for quenching.[5] However, this should be done cautiously at low temperatures, as the reaction can be vigorous and generate hydrogen gas. The acidic conditions also ensure the complete protonation of the alcohol.

Q: Which solvent is best for extracting the 4-Chloro-2-fluoro-3-methoxybenzyl alcohol?

A: The ideal extraction solvent should have high solubility for the product and be immiscible with water.

  • Ethyl Acetate (EtOAc): This is an excellent choice as it is a relatively polar solvent that can effectively dissolve the target alcohol. It is also less dense than water, forming the top layer in a separatory funnel.

  • Dichloromethane (DCM): DCM is another good option due to its ability to dissolve a wide range of organic compounds. It is denser than water and will form the bottom layer.

  • Diethyl Ether (Et₂O): While a good solvent for many organic compounds, its high volatility can be a drawback.

Q: What is a suitable solvent system for recrystallizing the final product?

A: Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. The choice of solvent is critical.

  • General Principle: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Recommended Solvent Systems:

    • Hexanes/Ethyl Acetate: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is often a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to induce crystallization.

    • Toluene: Toluene can also be an effective recrystallization solvent for aromatic compounds.

    • Ethanol/Water: For more polar compounds, a mixture of ethanol and water can be used. Dissolve the product in hot ethanol and add water dropwise until turbidity is observed.

Solvent System Comments
Hexanes/Ethyl AcetateA versatile system for compounds of intermediate polarity.
TolueneGood for aromatic compounds, but has a higher boiling point.
Ethanol/WaterSuitable for more polar compounds.

Detailed Experimental Protocol: Work-up Procedure

This protocol assumes the reduction of 4-Chloro-2-fluoro-3-methoxybenzaldehyde has been carried out in a solvent such as methanol or ethanol using sodium borohydride.

Step 1: Quenching the Reaction

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly and cautiously add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. Monitor for any gas evolution. Continue adding the quenching solution until the gas evolution ceases.

Step 2: Solvent Removal (Optional but Recommended)

  • Remove the reaction solvent (methanol or ethanol) using a rotary evaporator. This step helps to minimize the amount of product that remains in the aqueous phase during extraction.

Step 3: Liquid-Liquid Extraction

  • To the remaining aqueous residue, add deionized water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

Step 4: Washing the Organic Phase

  • Wash the combined organic extracts sequentially with:

    • Deionized water (to remove any remaining water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) (to help break any emulsions and remove excess water).

  • Separate the organic layer.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

Step 6: Purification (Recrystallization)

  • Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethyl acetate).

  • Slowly add a hot anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the key stages of the work-up procedure.

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Work-up Procedure cluster_purification Purification Reaction Reaction Mixture (Aldehyde, NaBH4, Solvent) Quenching 1. Quenching (e.g., aq. NH4Cl) Reaction->Quenching Cool to 0-5 °C Solvent_Removal 2. Solvent Removal (Rotary Evaporator) Quenching->Solvent_Removal Extraction 3. Liquid-Liquid Extraction (Ethyl Acetate/Water) Solvent_Removal->Extraction Washing 4. Washing (Water, Brine) Extraction->Washing Drying 5. Drying (Na2SO4) Washing->Drying Concentration 6. Concentration (Rotary Evaporator) Drying->Concentration Recrystallization 7. Recrystallization (e.g., Hexanes/EtOAc) Concentration->Recrystallization Crude Product Final_Product Pure 4-Chloro-2-fluoro-3-methoxybenzyl alcohol Recrystallization->Final_Product

Caption: Workflow for the work-up of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

References

  • Scribd. (n.d.). Reduction of 4 Chloro. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from a source providing the experimental procedure.
  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018).
  • Khan Academy. (n.d.). Preparation of alcohols using NaBH4. Retrieved from [Link]

  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • LCGC International. (2017, December 1). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • ACS Publications. (2024, October 3). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4. Retrieved from [Link]

  • Google Patents. (n.d.). DE69632552T2 - Process for the preparation of benzyl alcohol.
  • PubChem. (n.d.). 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Monitoring Reactions with 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. It is designed to be a practical resource for monitor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxybenzyl alcohol. It is designed to be a practical resource for monitoring reaction progress and troubleshooting common issues encountered during its use as a synthetic intermediate.

Introduction to 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in Synthesis

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a versatile building block in organic synthesis, frequently employed in the development of novel therapeutic agents and other complex molecules.[1] Its unique substitution pattern, featuring electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating methoxy group, imparts specific reactivity that requires careful monitoring to ensure successful and reproducible outcomes.

This guide will address common questions and challenges, providing both theoretical explanations and practical, step-by-step protocols for effective reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for monitoring the consumption of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in a reaction?

A1: The choice of monitoring technique depends on the specific reaction, available equipment, and desired level of detail. For most applications, a combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for real-time monitoring.

  • Thin Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method for tracking the disappearance of the starting material and the appearance of the product.[2][3] It is particularly useful for initial reaction scouting and for quickly assessing reaction completion.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers quantitative analysis of the reaction mixture, providing precise measurements of the concentration of starting material, products, and any byproducts.[2] This is crucial for determining reaction kinetics and for quality control purposes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction directly in the NMR tube, providing real-time kinetic data.[4][5] Changes in the chemical shifts of the benzylic protons or aromatic protons can be indicative of product formation.

Q2: I'm performing an oxidation reaction of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol to the corresponding aldehyde. How can I best monitor this transformation using TLC?

A2: Monitoring the oxidation of a benzyl alcohol to an aldehyde by TLC is a standard procedure. The key is to choose a solvent system that provides good separation between the more polar alcohol starting material and the less polar aldehyde product.

  • Rationale: The alcohol has a hydroxyl group capable of hydrogen bonding, making it more polar than the resulting aldehyde, which has a carbonyl group. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.

  • Recommended TLC System: A good starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A common ratio to start with is 70:30 or 80:20 hexanes:ethyl acetate. You can adjust this ratio to achieve optimal separation (an Rf value of ~0.3-0.5 for the starting material is ideal).

  • Visualization: Both the starting material and the product are UV active due to the aromatic ring. Therefore, they can be visualized under a UV lamp (typically at 254 nm).[3] Additionally, staining with a potassium permanganate (KMnO₄) solution can be effective. The alcohol will react with the KMnO₄ to give a yellow spot on a purple background, while the aldehyde will be less reactive or unreactive, providing a clear differentiation.

Q3: My etherification reaction with 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is sluggish. How can I use HPLC to troubleshoot this?

A3: HPLC is an excellent tool for diagnosing a sluggish reaction. By taking time-point samples and analyzing them, you can determine if the reaction is proceeding slowly, has stalled, or if side products are forming.

  • Experimental Setup: Develop an HPLC method that can separate the 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, the other reactant (e.g., an alkyl halide), and the expected ether product. A reverse-phase C18 column is often a good choice.[6][7]

  • Data Interpretation:

    • Slow Conversion: If the peak corresponding to the starting material is decreasing very slowly over time, and the product peak is increasing proportionally, the reaction is likely just slow under the current conditions. You might consider increasing the temperature, adding more catalyst, or using a more polar solvent.

    • Stalled Reaction: If the relative peak areas of the starting materials and product remain constant over several time points, the reaction has likely stalled. This could be due to catalyst deactivation, reaching equilibrium, or the presence of an inhibitor.

    • Side Product Formation: The appearance of unexpected peaks in the chromatogram indicates the formation of side products. This could be due to decomposition of the starting material or product, or competing reaction pathways. For instance, acid-catalyzed self-etherification of benzyl alcohols can sometimes occur.[8][9]

Q4: Can I use ¹H NMR to monitor a substitution reaction at the benzylic position? What changes in the spectrum should I look for?

A4: Yes, ¹H NMR is a very effective tool for this purpose. The benzylic protons (the -CH₂OH group) of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol have a characteristic chemical shift. When the hydroxyl group is replaced by another substituent, the electronic environment of these protons changes, leading to a shift in their resonance frequency.

  • Expected Spectral Changes:

    • Starting Material (4-Chloro-2-fluoro-3-methoxybenzyl alcohol): The benzylic protons will appear as a singlet (or a doublet if coupled to the hydroxyl proton, which can be exchanged with D₂O) typically in the range of 4.5-5.0 ppm. The aromatic protons will have a specific splitting pattern in the aromatic region (around 7.0-7.5 ppm).[10][11]

    • Product: The chemical shift of the benzylic protons in the product will be different. For example, if the alcohol is converted to a benzyl bromide, the benzylic protons will shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the bromine atom. Conversely, in an ether, the shift will also change, but the exact position will depend on the nature of the R group in the -OR substituent.

  • Quantitative Analysis: By integrating the peaks corresponding to the benzylic protons of the starting material and the product, you can determine the relative concentrations of each species in the reaction mixture and thus calculate the reaction conversion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction Not Starting (as per TLC/HPLC) - Inactive catalyst or reagent- Incorrect reaction temperature- Presence of an inhibitor (e.g., water in a moisture-sensitive reaction)- Use fresh or newly purchased catalyst/reagent.- Verify the reaction temperature with a calibrated thermometer.- Ensure all glassware is dry and use anhydrous solvents if necessary.
Multiple Spots on TLC, Indicating Side Products - Reaction temperature is too high, leading to decomposition.- Incorrect stoichiometry of reactants.- Competing reaction pathways are favored under the current conditions.- Lower the reaction temperature.- Carefully re-measure and add reactants in the correct stoichiometric ratio.- Consider using a more selective catalyst or different solvent. For example, in some reactions, the methoxy group can be susceptible to cleavage under harsh acidic conditions.
Streaking of Spots on TLC Plate - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The developing solvent is not polar enough.- Dilute the sample before spotting on the TLC plate.- Add a small amount of a polar solvent like acetic acid or methanol to the developing solvent system to reduce streaking of acidic or very polar compounds.[3]
Inconsistent HPLC Retention Times - Fluctuation in column temperature.- Changes in the mobile phase composition.- Column degradation.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure it is properly degassed.- Flush the column or replace it if it is old or has been used with incompatible samples.
Broad Peaks in ¹H NMR Spectrum - Presence of paramagnetic impurities.- Sample is too concentrated.- Poor shimming of the NMR spectrometer.- Filter the sample through a small plug of silica gel or celite.- Dilute the sample.- Re-shim the spectrometer.

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a line approximately 1 cm from the bottom of the plate. This will be your origin line.

  • Spotting:

    • Dissolve a small amount of your starting material (4-Chloro-2-fluoro-3-methoxybenzyl alcohol) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, spot the reference solution on the left side of the origin line.

    • Carefully withdraw a small aliquot of your reaction mixture using a capillary tube and spot it in the center of the origin line.

    • It is also good practice to co-spot the starting material and the reaction mixture on the right side of the origin line to help with identification.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 80:20 hexanes:ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp. If necessary, use a chemical stain for further visualization.

  • Analysis: Compare the spot(s) from the reaction mixture to the reference spot of the starting material. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is progressing.

Protocol 2: General Procedure for Reaction Monitoring by HPLC
  • Method Development: Develop a suitable HPLC method that provides good separation of your starting material, product, and any potential impurities. This will involve selecting the appropriate column, mobile phase, flow rate, and detector wavelength. A good starting point for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol and its derivatives would be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

  • Sample Preparation:

    • Prepare a standard solution of your starting material at a known concentration.

    • At various time points during your reaction, withdraw a small aliquot of the reaction mixture (e.g., 50 µL).

    • Quench the reaction in the aliquot if necessary (e.g., by adding a quenching agent or by rapid cooling).

    • Dilute the aliquot with a suitable solvent to a known volume.

  • Analysis: Inject the prepared samples onto the HPLC system.

  • Data Interpretation: By comparing the peak areas of the starting material and product in your reaction samples to the standard, you can quantify the progress of your reaction over time.

Visualizing Workflows

Diagram 1: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples (Start Material, Reaction Mix) prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize under UV/Stain develop_plate->visualize interpret Interpret Results visualize->interpret decision Continue or Stop? interpret->decision Reaction Progress

Caption: A typical workflow for monitoring a chemical reaction using Thin Layer Chromatography.

Diagram 2: Troubleshooting Logic for a Stalled Reaction

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Corrective Actions start Reaction Stalled (No change in TLC/HPLC) cause1 Inactive Reagent/Catalyst start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Inhibitor Present start->cause3 action1 Add Fresh Reagent/Catalyst cause1->action1 action2 Adjust Temperature cause2->action2 action3 Use Anhydrous Conditions cause3->action3 end Reaction Resumes action1->end Restart Monitoring action2->end action3->end

Caption: A decision-making diagram for troubleshooting a stalled chemical reaction.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Wade, L. G. (n.d.). Monitoring Reactions by TLC. Washington State University. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Reaction: Analysis I. Retrieved from [Link]

  • ACS Publications. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3549393, 4-Chloro-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Characterization of Synthesized 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol

Executive Summary & Application Context 4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a highly specialized pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogues of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is a highly specialized pharmacophore intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogues of Vandetanib or Gefitinib) and advanced agrochemicals. Its unique substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and an electron-donating methoxy group—creates specific steric and electronic properties essential for ligand-protein binding.

This guide compares the Chemoselective Sodium Borohydride (NaBH₄) Reduction route (Method A) against the Lithium Aluminum Hydride (LiAlH₄) Reduction (Method B) and Catalytic Hydrogenation (Method C).[1] We provide experimental protocols, characterization data, and a critical analysis of impurity profiles to assist researchers in optimizing their supply chain and synthesis workflows.

Synthesis Strategy & Comparative Analysis

The synthesis of this alcohol typically proceeds via the reduction of 4-Chloro-2-fluoro-3-methoxybenzaldehyde . The choice of reducing agent is critical to prevent hydrodehalogenation (loss of Cl/F) or over-reduction.[1]

Comparison of Synthetic Routes
FeatureMethod A: NaBH₄ (Recommended) Method B: LiAlH₄ Method C: H₂ / Pd/C
Reagent Sodium Borohydride (0.5 eq)Lithium Aluminum Hydride (0.25 eq)H₂ Gas (1 atm), Pd/C
Solvent Methanol / THFAnhydrous THF / EtherEthanol / EtOAc
Conditions 0°C to RT, 1-2 hours0°C to Reflux, inert atmRT, 4-12 hours
Yield 92 - 96% 85 - 89%70 - 85%
Chemo-selectivity High (Preserves Halogens)Moderate (Risk of Cl removal)Low (High risk of De-chlorination)
Safety Profile Mild, moisture tolerantPyrophoric, strict anhydrousFlammability risk
Key Impurity Unreacted Aldehyde (<0.5%)De-chlorinated side productsDe-halogenated alkanes
Mechanistic Insight[1][3]
  • Method A (NaBH₄): Acts as a nucleophilic reducing agent.[1] It attacks the carbonyl carbon selectively without disturbing the aryl-halide bonds.[1] This is the industry standard for halogenated benzaldehydes [1].

  • Method C (Hydrogenation): While "clean" in terms of workup, Palladium catalysts often facilitate oxidative addition into the C-Cl bond, leading to significant de-chlorinated impurities (2-fluoro-3-methoxybenzyl alcohol), which are chemically similar and difficult to separate [2].

Experimental Protocol (Method A: NaBH₄ Reduction)

This protocol is validated for gram-scale synthesis (10g input).[1]

Materials
  • Precursor: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (Purity >98%)

  • Reagent: Sodium Borohydride (NaBH₄), Granular, 98%

  • Solvent: Methanol (HPLC Grade), THF (Anhydrous)

Step-by-Step Workflow
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.0 mmol) of the aldehyde in 50 mL THF and 50 mL Methanol .

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Slowly add 1.0 g (26.5 mmol, 0.5 eq) of NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 90 minutes. Monitor by TLC (30% EtOAc/Hexane).[1]

  • Quench: Cool back to 0°C. Quench carefully with 10 mL Saturated NH₄Cl solution .

  • Workup: Evaporate volatiles under reduced pressure. Dilute residue with 50 mL water and extract with EtOAc (3 x 50 mL) .

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc (10:1) or use as-is if purity >98%.

Visualization of Synthesis Logic

SynthesisWorkflow Start Start: Aldehyde Precursor Reagent Add NaBH4 (0.5 eq) Solvent: MeOH/THF Start->Reagent Reaction Stir 0°C -> RT 90 Mins Reagent->Reaction Check TLC Check (Aldehyde Consumed?) Reaction->Check Check->Reaction No (Add time) Quench Quench: Sat. NH4Cl Extract: EtOAc Check->Quench Yes Product Final Product: Benzyl Alcohol Quench->Product

Figure 1: Optimized workflow for the chemoselective reduction of halogenated benzaldehyde.

Characterization & Performance Data

To validate the synthesized product, the following spectral data must be obtained. The values below are representative of high-purity (>98%) material synthesized via Method A.

Nuclear Magnetic Resonance (NMR)

Note: Coupling constants (


) are critical for confirming the Fluorine regiochemistry.[1]
NucleusSignal (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 7.15 - 7.25dd (Doublet of Doublets)2HAromatic H5, H6 (Coupled to F)
4.70s (broad)2HBenzylic -CH ₂-OH
3.96d (

Hz)
3H-OCH ₃ (Long-range coupling)
2.10s (broad)1H-OH (Exchangeable w/ D₂O)
¹³C NMR 154.2, 148.5d (

)
QuaternaryC-F / C-OMe carbons
60.5sCH₂Benzylic Carbon
56.3sCH₃Methoxy Carbon
¹⁹F NMR -128.5dd1FAr-F
Mass Spectrometry (GC-MS / LC-MS)[1]
  • Molecular Formula: C₈H₈ClF O₂

  • Molecular Weight: 190.60 g/mol [1]

  • Observed Peaks (EI, 70eV):

    • m/z 190 (M⁺): Base peak (or significant).[1]

    • m/z 192 (M+2): Observed at ~33% intensity of M⁺ (Characteristic ³⁵Cl / ³⁷Cl isotope pattern ).[1]

    • m/z 173: Loss of -OH.

Impurity Profile Comparison

The following table highlights why Method A is superior for downstream pharmaceutical applications.

Impurity TypeOriginMethod A LevelMethod B/C LevelImpact on Drug Dev
Unreacted Aldehyde Incomplete Rxn< 0.1%< 0.1%Genotoxic alert (reactive electrophile).[1]
Des-chloro Analog Over-reductionNot Detected 0.5 - 2.0% Critical Failure.[1] Changes potency/toxicity.[1]
Dimeric Ether Acidic Workup< 0.05%VariableLowers yield; difficult to separate.[1]

Quality Control Logic Tree

For researchers scaling this process, use the following decision matrix to ensure batch integrity before releasing the material for the next step (e.g., chlorination to benzyl chloride).

QC_Logic Sample Crude Product Isolated HNMR 1H NMR Analysis Sample->HNMR AldehydeCheck Aldehyde Peak (10.2 ppm) Present? HNMR->AldehydeCheck MSCheck MS Analysis (Isotope Pattern) AldehydeCheck->MSCheck No (<0.1%) Reprocess FAIL: Reprocess (Recrystallize/Column) AldehydeCheck->Reprocess Yes (>0.5%) Cl_Pattern Cl Pattern (3:1)? MSCheck->Cl_Pattern Pass PASS: Release Batch Cl_Pattern->Pass Yes Cl_Pattern->Reprocess No (De-chlorinated)

Figure 2: Quality Control decision tree for validating 4-Chloro-2-fluoro-3-methoxybenzyl alcohol.

Conclusion

For the synthesis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol , Method A (NaBH₄ reduction) is the superior protocol. It offers the highest chemoselectivity, eliminating the risk of de-halogenation observed in catalytic hydrogenation.[1]

  • Purity: Consistently >98%

  • Yield: >92%

  • Scalability: Safe for multi-gram synthesis without specialized high-pressure equipment.[1]

Researchers should prioritize this route to ensure the integrity of the halogenated pharmacophore in subsequent drug development steps.[1]

References

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for NaBH4 reduction of benzaldehydes).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Discusses hydrodehalogenation risks with Pd/C).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Chloro-2-methoxybenzyl alcohol (Structural analog reference). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic grounding for chemoselective reductions).

Sources

Comparative

Comparative Guide: 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol vs. 4-Methoxybenzyl Alcohol

Executive Summary This guide provides a technical comparison between the widely used 4-methoxybenzyl alcohol (PMB alcohol) and the specialized intermediate 4-chloro-2-fluoro-3-methoxybenzyl alcohol . While PMB alcohol is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the widely used 4-methoxybenzyl alcohol (PMB alcohol) and the specialized intermediate 4-chloro-2-fluoro-3-methoxybenzyl alcohol . While PMB alcohol is a staple reagent for protecting group chemistry and simple ether synthesis, the tri-substituted analog represents a distinct class of electron-deficient benzylic scaffolds .

Key Distinction: PMB alcohol is electron-rich and acid-labile , designed to stabilize positive charge. The 4-chloro-2-fluoro-3-methoxy analog is electron-poor , acid-stable , and functionalized for orthogonal metal-catalyzed cross-coupling reactions.

Structural & Electronic Analysis

The reactivity differences between these two molecules are dictated by the electronic "push-pull" of their substituents.

Electronic Landscape
  • 4-Methoxybenzyl Alcohol (PMB): The para-methoxy group is a strong Electron Donating Group (EDG) via resonance (+R), which significantly outweighs its inductive withdrawal (-I). This electron density is pushed into the benzene ring and, crucially, stabilizes the benzylic position.

  • 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol (Target):

    • 3-Methoxy (Meta): Located meta to the benzylic carbon, the methoxy group cannot donate electrons via resonance to the benzylic position. It acts primarily as an inductive withdrawing group (-I).

    • 2-Fluoro (Ortho): Exerts a strong inductive withdrawing effect (-I) on the benzylic carbon.

    • 4-Chloro (Para): Exerts a moderate inductive withdrawing effect (-I) and weak resonance donation.

    • Net Effect: The benzylic carbon is significantly electron-deficient compared to PMB.

Visualization of Electronic Effects

The following diagram illustrates the opposing electronic vectors that dictate reactivity.

ElectronicEffects cluster_PMB 4-Methoxybenzyl Alcohol (Electron Rich) cluster_Target 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol (Electron Deficient) PMB_Struct Benzylic Carbon (High Electron Density) OMe_Para 4-OMe (+R Dominant) OMe_Para->PMB_Struct Strong Donation Target_Struct Benzylic Carbon (Low Electron Density) OMe_Meta 3-OMe (No Resonance to Benzyl) OMe_Meta->Target_Struct Weak Withdrawal F_Ortho 2-F (-I Inductive) F_Ortho->Target_Struct Strong Withdrawal Cl_Para 4-Cl (-I Inductive) Cl_Para->Target_Struct Moderate Withdrawal

Figure 1: Comparative electronic vectors. Green arrows indicate electron donation; red/yellow arrows indicate electron withdrawal.

Reactivity Profile Comparison

Feature4-Methoxybenzyl Alcohol (PMB)4-Chloro-2-fluoro-3-methoxybenzyl Alcohol
Benzylic Cation Stability High. Stabilized by p-OMe resonance.Low. Destabilized by electron-withdrawing F, Cl, and m-OMe.
Acid Sensitivity High. Cleaves easily with TFA or DDQ.Low. Stable to standard acidic conditions.
Nu- Substitution (S_N1) Excellent. Fast reaction via carbocation.Poor. Carbocation formation is energetically unfavorable.
Nu- Substitution (S_N2) Good. Moderate. Inductive activation helps, but 2-F causes steric hindrance.
Oxidation Potential High. Oxidizes rapidly to aldehyde (DDQ, MnO2).Moderate. Requires stronger oxidants or longer times; resists DDQ oxidation.
Lithiation / Coupling Limited. Ortho-lithiation is possible but non-specific.Excellent. Cl/F handles allow precise Li-Halogen exchange or Suzuki coupling.
Mechanistic Implications[1]
  • Protecting Group Utility: PMB alcohol is used to make PMB ethers, which are "temporary" protecting groups removed by acid or oxidation. The 4-chloro-2-fluoro-3-methoxy analog forms ethers that are permanent under those same conditions. It is not a protecting group; it is a structural scaffold.

  • Halogenation: Converting PMB alcohol to PMB-Cl is trivial (HCl alone often works). Converting the target alcohol to its chloride requires activation (e.g., SOCl2/Pyridine) because the carbocation pathway is shut down.

  • Metalation: The target molecule is a "loaded spring" for organometallic chemistry. The C-Cl and C-F bonds allow for site-selective functionalization (e.g., converting the Cl to a boronic acid) that is impossible with PMB alcohol.

Experimental Protocols

Protocol A: Conversion to Benzyl Chloride

Objective: Convert the alcohol to the corresponding benzyl chloride for use as an alkylating agent.

1. PMB Alcohol (S_N1 Pathway Dominant)

  • Reagents: Conc. HCl (aqueous) or SOCl2 (mild).

  • Procedure: Stir PMB alcohol with conc. HCl at 0°C for 30 mins. The product often precipitates or separates as an oil.

  • Mechanism: Protonation -> Loss of H2O -> Stable Carbocation -> Chloride attack.

  • Note: Highly prone to polymerization if heated due to cation stability.

2. 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol (S_N2 Pathway Required)

  • Reagents: Thionyl Chloride (SOCl2), catalytic DMF, Toluene (solvent).

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous Toluene.

    • Add DMF (0.1 equiv) as a catalyst (forms the Vilsmeier-Haack-like active species).

    • Add SOCl2 (1.5 equiv) dropwise at room temperature.

    • Heat to 60-80°C for 2-4 hours. (Heat is required to overcome the higher activation energy and steric hindrance of the 2-fluoro group).

    • Evaporate volatiles to obtain the crude chloride.

  • Why the difference? The electron-deficient ring destabilizes the carbocation, shutting down the S_N1 path. The reaction must be forced via an S_N2 mechanism, often requiring heat and a catalyst (DMF) to activate the leaving group.

Protocol B: Oxidation to Benzaldehyde

Objective: Generate the aldehyde intermediate.

1. PMB Alcohol

  • Method: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H2O.

  • Result: Rapid oxidation (often <1 hour). PMB is so electron-rich that DDQ can even over-oxidize or cleave it oxidatively.

2. 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol [1]

  • Method: Dess-Martin Periodinane (DMP) or Swern Oxidation.

  • Result: DDQ is generally ineffective because the ring is already electron-poor (DDQ relies on Single Electron Transfer from an electron-rich ring).

  • Recommended Procedure (DMP):

    • Dissolve alcohol in DCM.[2]

    • Add DMP (1.2 equiv) and NaHCO3 (to buffer acidic byproducts).

    • Stir at RT for 2 hours.

    • Quench with Na2S2O3/NaHCO3.

Synthesis & Application Logic

The 4-chloro-2-fluoro-3-methoxybenzyl alcohol is typically not a starting material but an intermediate synthesized for specific herbicidal or pharmaceutical applications (e.g., synthetic auxins or kinase inhibitors).

Synthesis Workflow (Reverse Logic): Unlike PMB, which is extracted from anise or synthesized from anisole, the target is built via directed metalation.

Synthesis Start 2-Chloro-6-fluoroanisole Step1 1. Lithiation (n-BuLi) 2. Formylation (DMF) or Carboxylation (CO2) Start->Step1 Inter Intermediate: Aldehyde or Acid Step1->Inter Step2 Reduction (NaBH4 or BH3) Inter->Step2 Product 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol Step2->Product

Figure 2: Synthetic route to the target alcohol.[3]

Application Case Study: In the synthesis of aminopicolinate herbicides, the 4-chloro-2-fluoro-3-methoxyphenyl moiety is a critical pharmacophore. The alcohol serves as a linker. The presence of the 2-fluoro group induces a specific conformational lock via intramolecular hydrogen bonding or dipole repulsion, which is absent in the PMB analog.

References

  • Electronic Effects on Benzyl Alcohol Oxidation

    • Kinetics of oxidation of benzyl alcohol by sodium N-chloro-p-toluenesulfonamide. (Hammett correlation showing electron-withdrawing groups retard oxidation).[4]

    • Source:

  • Synthesis of 4-Chloro-2-fluoro-3-substituted Phenylboronic Acids

    • US Patent 8822730B2.
    • Source:

  • PMB Alcohol Properties & Reactivity

    • 4-Methoxybenzyl alcohol - Sigma-Aldrich Product Sheet. Standard physical and safety data.[3]

    • Source:

  • Nucleophilic Substitution in Fluorinated Benzylic Systems

    • Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol. Demonstrates the stability and conversion of ortho-fluoro benzyl alcohols.
    • Source:

Sources

Validation

Spectroscopic &amp; Physicochemical Profiling: Benzyl Alcohol vs. Fluorinated Analogues

[1] Executive Summary This guide provides a technical comparison between Benzyl Alcohol (BnOH) and its fluorinated derivatives (specifically 4-Fluorobenzyl alcohol, 4-F-BnOH). Designed for medicinal chemists and analytic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between Benzyl Alcohol (BnOH) and its fluorinated derivatives (specifically 4-Fluorobenzyl alcohol, 4-F-BnOH). Designed for medicinal chemists and analytical scientists, this document moves beyond basic spectral assignment to explore the electronic causality of fluorine substitution. We analyze how the high electronegativity and unique bioisosteric properties of fluorine alter Nuclear Magnetic Resonance (NMR) coupling patterns, Infrared (IR) vibrational modes, and physicochemical parameters (pKa, LogP) critical for drug design.

Part 1: Electronic & Structural Fundamentals

To interpret the spectra, one must first understand the electronic environment. Fluorine is the most electronegative element (3.98 Pauling scale), creating a strong inductive effect (


) that withdraws electron density through the sigma bond framework. However, it also possesses lone pairs that donate electron density into the aromatic 

-system via resonance (

).
  • Benzyl Alcohol: The phenyl ring is electron-rich but electronically neutral relative to substituted variants.

  • Fluorinated Analogues: The

    
     effect dominates 
    
    
    
    -bonds (affecting chemical shifts), while the
    
    
    effect influences
    
    
    -electron distribution (affecting para positions).
Visualization: The Fluorine Effect Logic

The following diagram maps the electronic perturbations caused by fluorine substitution and their downstream spectral consequences.

FluorineEffect F_Atom Fluorine Substituent Induction Inductive Effect (-I) (Sigma Bonds) F_Atom->Induction Resonance Resonance Effect (+R) (Pi System) F_Atom->Resonance Shielding Deshielding of Ortho/Meta Carbons Induction->Shielding Coupling Spin-Spin Coupling (J-Coupling) Induction->Coupling NMR_13C 13C NMR: Doublet Splitting Shielding->NMR_13C Chemical Shift NMR_1H 1H NMR: Complex Multiplets Coupling->NMR_1H H-F Coupling Coupling->NMR_13C 1J, 2J, 3J, 4J

Figure 1: Causal pathway linking fluorine's electronic properties to observable spectral phenomena.

Part 2: NMR Spectroscopy – The Comparative Fingerprint

H NMR Spectroscopy

The proton spectrum of non-fluorinated benzyl alcohol is relatively simple. The introduction of fluorine destroys magnetic equivalence and introduces H-F coupling.

  • Benzyl Alcohol: The aromatic protons often appear as a multiplet or two sets of multiplets (7.30–7.40 ppm). The benzylic

    
     is a singlet at ~4.6 ppm (in 
    
    
    
    ).
  • 4-Fluorobenzyl Alcohol: The symmetry of the para-substitution creates an AA'BB' system (often appearing as two distinct multiplets).

    • H-F Coupling: The protons ortho to the fluorine are split by the fluorine nucleus (

      
       Hz).
      

Table 1:


H NMR Comparative Data (

)
Proton EnvironmentBenzyl Alcohol (

ppm)
4-Fluorobenzyl Alcohol (

ppm)
Multiplicity & Coupling
Aromatic (Ortho to CH2) 7.32 – 7.387.30 – 7.35m (BnOH); dd or m (4-F-BnOH)
Aromatic (Meta to CH2) 7.32 – 7.387.01 – 7.05m (BnOH); t or m (

splitting)
Benzylic (-CH2-) 4.67 (s)4.63 (s)Singlet (F coupling is usually negligible here)
Hydroxyl (-OH) ~2.0 (variable)~2.0 (variable)Broad singlet (conc. dependent)
C NMR Spectroscopy (The Diagnostic Standard)

This is the most definitive method for identification. While BnOH shows single peaks for each unique carbon, 4-F-BnOH exhibits C-F coupling , splitting carbon signals into doublets. The magnitude of the coupling constant (


) decreases with distance from the fluorine atom.

Table 2:


C NMR Coupling Constants (Typical for Fluorinated Aromatics) 
Carbon PositionDescriptionSignal ShapeCoupling Constant (

)
C-F (Ipso) Carbon directly attached to FDoublet

Ortho Carbons adjacent to C-FDoublet

Meta Carbons two bonds awayDoublet

Para Carbon attached to

Doublet*

(often broadened)
Benzylic

carbon
SingletNegligible coupling

Expert Insight: In 4-F-BnOH, look for the large doublet at ~162 ppm (the C-F carbon). This is the "anchor" peak for structural confirmation. The benzylic carbon remains a singlet at ~64 ppm, confirming the alcohol functionality is intact.

Part 3: Vibrational Spectroscopy (IR)

Infrared spectroscopy provides rapid functional group verification.

  • Common Features: Both compounds exhibit the characteristic broad O-H stretch (

    
    ) and aromatic C-H stretches (
    
    
    
    ).[1]
  • The Fluorine Signature:

    • C-F Stretch: A strong, distinct band appears in the

      
        region for aryl fluorides. This region is often obscured in complex molecules but is diagnostic in simple benzyl alcohols.
      
    • Ortho-Effect (Intramolecular Bonding): In 2-fluorobenzyl alcohol (ortho isomer), the fluorine atom can act as a weak hydrogen bond acceptor for the hydroxyl group. This intramolecular interaction (

      
      ) causes a slight red shift  (lower wavenumber) of the O-H stretching frequency and sharpens the peak compared to the free O-H observed in the para isomer or unsubstituted benzyl alcohol.
      

Part 4: Physicochemical Implications for Drug Design

Why switch from Benzyl Alcohol to a Fluorinated analogue? It is rarely for spectroscopy; it is for bioactivity .

  • Metabolic Stability: The para position of benzyl alcohol is a hotspot for metabolic oxidation (by Cytochrome P450). Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic soft spot, extending the drug's half-life.

  • Lipophilicity (LogP): Fluorine is hydrophobic. Replacing H with F generally increases lipophilicity (LogP), improving membrane permeability.

    • BnOH LogP: ~1.05

    • 4-F-BnOH LogP: ~1.35

  • Acidity (pKa): The electron-withdrawing nature of fluorine stabilizes the alkoxide anion slightly more than hydrogen, making fluorinated benzyl alcohols slightly more acidic, though the effect is attenuated by the methylene spacer.

Part 5: Experimental Protocols

Workflow Diagram

The following Graphviz diagram outlines the comparative analytical workflow to ensure data integrity.

AnalyticalWorkflow SamplePrep Sample Preparation (10-15 mg in 0.6 mL CDCl3) Acquisition Data Acquisition (400 MHz+ NMR) SamplePrep->Acquisition Processing Processing & Phasing Acquisition->Processing Analysis Comparative Analysis Processing->Analysis Check1 Check 160-165 ppm (1J C-F Doublet) Analysis->Check1 Check2 Check 7.0-7.4 ppm (Aromatic Splitting) Analysis->Check2

Figure 2: Standardized workflow for spectroscopic verification of fluorinated benzyl alcohols.

Protocol 1: C NMR Acquisition for Coupling Constants

To accurately measure


 values, standard parameters must be adjusted.
  • Concentration: Dissolve 20-30 mg of analyte in 0.6 mL

    
    . (Higher concentration is needed for 
    
    
    
    C than
    
    
    H).
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Acquisition Time (AQ): Ensure AQ is sufficient (

    
     sec) to resolve small couplings (
    
    
    
    Hz).
  • Spectral Window: Set to -10 to 200 ppm.

  • Processing: Apply an exponential window function (Line Broadening = 1.0 Hz) to reduce noise, but do not over-broaden, or you will lose the fine splitting of the para carbon.

Protocol 2: Determination of Intramolecular H-Bonding (IR)[3]
  • Solvent: Use a non-polar solvent like

    
     or 
    
    
    
    to minimize intermolecular H-bonding with the solvent.
  • Concentration: Prepare a dilute solution (< 0.005 M). At high concentrations, intermolecular H-bonding (dimers) dominates.

  • Measurement: Scan the

    
     region.
    
    • Result: If the OH peak position is independent of concentration at high dilution, the H-bond is intramolecular (e.g., in 2-F-BnOH).

References

  • National Institute of Standards and Technology (NIST). Benzyl Alcohol Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Reich, H. J.

    
    C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Available at: [Link]
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for J-coupling values).
  • PubChem. 4-Fluorobenzyl alcohol Compound Summary. National Library of Medicine. Available at: [Link]

  • Kovács, A., et al.Theoretical and experimental study of the intramolecular hydrogen bond in ortho-substituted benzyl alcohols.

Sources

Comparative

Biological activity comparison of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol analogs

The following guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7), a critical pharmacophore precursor in modern agrochemistry. Executive Summary: The "Privileged"...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7), a critical pharmacophore precursor in modern agrochemistry.

Executive Summary: The "Privileged" Pharmacophore

4-Chloro-2-fluoro-3-methoxybenzyl alcohol is not merely a solvent or simple reagent; it is the strategic synthons for the Arylpicolinate (6-AP) class of synthetic auxin herbicides. This specific substitution pattern—a unique "fingerprint" of chlorine, fluorine, and methoxy groups on the benzene ring—is the key determinant of biological selectivity for the AFB5 (Auxin Signaling F-Box 5) receptor over the TIR1 receptor.

This guide compares the biological performance of this specific scaffold against its structural analogs, elucidating why this precise arrangement has become the industry standard for potent, environmentally ephemeral herbicides like Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™).

Chemical Space & Structural Analogs

To understand the activity, we must define the "Analogs" as variations of the benzyl ring used in Structure-Activity Relationship (SAR) studies.

Compound / AnalogStructure ModificationsKey Property (Derived Active)
Target Scaffold 4-Cl, 2-F, 3-OMe Optimal Balance: High potency + Rapid soil degradation.
Analog A 4-Cl, 2-F, 3-H (Des-methoxy)High Potency / High Persistence: Active but fails regulatory standards due to long soil half-life.[1]
Analog B 4-Cl, 2-H, 3-OMe (Des-fluoro)Reduced Potency: Loss of conformational lock; reduced binding affinity to AFB5.
Analog C 4-amino-3,5-dichloro (Picloram-like)Different Selectivity: Binds TIR1; high persistence; broader spectrum but higher resistance risk.

Comparative Biological Activity Analysis

The biological activity of this benzyl alcohol is realized once it is coupled to a pyridine core. The following data summarizes the performance of the final bioactive molecules derived from these alcohol analogs.

The 4-chloro-2-fluoro-3-methoxyphenyl moiety confers a unique binding mode. Unlike older auxins (e.g., 2,4-D) that bind the TIR1 receptor, analogs derived from this alcohol preferentially bind AFB5 .

  • Mechanism: The 2-Fluoro group creates a steric "twist" that fits the AFB5 pocket.

  • Outcome: This allows control of weeds resistant to classical auxins (e.g., Conyza spp., Amaranthus spp.).

The addition of the 3-Methoxy group was the breakthrough that allowed commercialization.

Pharmacophore "Tail" (Derived from Alcohol)Herbicide ExampleWeed Control (EC50)Soil Half-Life (DT50)Status
4-Cl-2-F-3-OMe Halauxifen-methyl < 5 g ai/ha 10–25 days Commercial (Arylex)
4-Cl-2-F (No OMe)Experimental Analog< 5 g ai/ha> 100 daysDiscontinued (Too persistent)
4-Cl-2-F-3-OEtEthoxy Analog10–20 g ai/ha15–30 daysLower Potency
2,4-Dichlorophenyl2,4-D> 200 g ai/ha10 daysOlder Generation

Analyst Insight: The 3-methoxy group serves as a "metabolic handle," allowing soil microbes to rapidly degrade the molecule, preventing carryover damage to subsequent crops. The 4-chloro and 2-fluoro groups maintain the lipophilicity and steric shape required for nanomolar binding affinity.

Mechanistic Pathway & Visualization

The following diagram illustrates the synthesis of the bioactive agent from the alcohol and its subsequent mode of action.

G Alcohol 4-Chloro-2-fluoro-3-methoxy benzyl alcohol (Precursor) Boronate Aryl Boronate Intermediate Alcohol->Boronate 1. Activation (Bromination) 2. Borylation Coupling Suzuki-Miyaura Cross-Coupling Boronate->Coupling Active Halauxifen-methyl (Bioactive Ligand) Coupling->Active Pd-Catalyzed Pyridine Chlorofluoropyridine Core Pyridine->Coupling Receptor AFB5 Receptor Complex Active->Receptor High Affinity Binding (Kd < 10 nM) GeneExp Auxin Response Genes (ACC Synthase) Receptor->GeneExp Ubiquitination of Repressors Death Weed Death (Epinasty/Necrosis) GeneExp->Death Ethylene Overproduction

Caption: Synthesis pathway from benzyl alcohol precursor to Halauxifen-methyl and subsequent activation of the AFB5 signaling cascade.

Experimental Protocols

To validate the biological activity of analogs derived from this alcohol, the following protocols are standard in discovery chemistry.

Rationale: The alcohol must be converted to a nucleophile (boronate) for attachment to the heteroaromatic core.

  • Halogenation: React 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (1.0 eq) with PBr3 (0.4 eq) in DCM at 0°C to yield the benzyl bromide.

  • Workup: Quench with NaHCO3, extract with DCM, and concentrate.

  • Borylation: Dissolve benzyl bromide in 1,4-dioxane. Add Bis(pinacolato)diboron (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Heat to 80°C for 4 hours under N2 atmosphere.

  • Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

Rationale: Rapidly screen analogs for auxin-like activity.

  • Preparation: Sterilize Arabidopsis thaliana seeds (Col-0 wild type and afb5 mutants).

  • Plating: Plate seeds on MS medium containing varying concentrations (0.1 nM – 10 µM) of the derived analog (e.g., Halauxifen-methyl).

  • Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).

  • Measurement: Measure primary root length using ImageJ software.

  • Analysis: Calculate IC50. Validating criteria: The compound should inhibit root growth in Wild Type but show reduced inhibition in afb5 mutants (confirming the mechanism).

References

  • Dow AgroSciences (Corteva) . "Discovery and SAR of Halauxifen-methyl: A Novel Auxin Herbicide." Bioorganic & Medicinal Chemistry, 2016.

  • Epp, J. B., et al. "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Pest Management Science, 2018.

  • PubChem Compound Summary . "Halauxifen-methyl (CID 71343360)." National Center for Biotechnology Information.

  • Jescke, P. "Current Trends in the Design of New Agrochemicals." European Journal of Organic Chemistry, 2022.

  • Accela ChemBio . "Product Data Sheet: 4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS 1323966-21-7)."

Sources

Validation

Cross-validation of analytical data for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

Executive Summary: The "Silent Impurity" Challenge In the development of high-value pharmaceutical intermediates, 4-Chloro-2-fluoro-3-methoxybenzyl alcohol represents a specific analytical challenge. Unlike simple benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Impurity" Challenge

In the development of high-value pharmaceutical intermediates, 4-Chloro-2-fluoro-3-methoxybenzyl alcohol represents a specific analytical challenge. Unlike simple benzyl alcohols, this tri-substituted scaffold possesses a crowded electronic environment where standard quality control (QC) methods often fail to distinguish the target molecule from its regioisomers (e.g., the 6-chloro or des-fluoro analogs).

This guide compares the "Standard QC Approach" (HPLC-UV + Low-Res MS) against an "Orthogonal Validation System" (HPLC + 19F-NMR + GC-MS). We demonstrate that relying solely on retention time (RT) is insufficient for this fluorinated intermediate and provide a self-validating protocol to ensure structural integrity.

The Comparison Matrix: Standard vs. Orthogonal Validation
FeatureStandard Approach (HPLC-UV)Orthogonal System (Recommended)Why it Matters
Purity Assessment Area % at 254 nmArea % (UV) + Total Ion Current (GC)UV bias can hide non-chromophoric impurities; GC catches volatiles.[1][2]
Isomer Specificity Low (Co-elution risk)High (J-Coupling confirmation)Regioisomers often co-elute on C18 columns but show distinct NMR splitting.[1][2]
Identity Confirmation Retention Time match19F-1H Coupling Constants"Matching" a standard is risky if the standard itself degrades.[1][2]
Risk Profile High (False Positives)Low (Self-Validating)Prevents failure in subsequent GMP synthesis steps.[1][2]

Scientific Integrity: The Mechanistic Validation

To validate this molecule, one must exploit its unique structural "fingerprint": the Fluorine-Proton coupling .

The Structural Logic (Self-Validating System)

The target structure has protons at positions C5 and C6 , with Fluorine at C2 .

  • H5 and H6 are Ortho: They will split each other (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • F2 is Meta to H6: Through the C2-C1-C6 path, Fluorine exerts a "through-space" or 4-bond coupling (

    
    ).
    
  • F2 is Para to H5: The 5-bond path usually results in negligible coupling (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    

The Diagnostic Test: If you have the correct isomer:

  • H6 Signal: Appears as a Doublet of Doublets (dd) (Split by H5 and F2).[2]

  • H5 Signal: Appears as a Doublet (d) (Split primarily by H6).[2]

If you have the 6-chloro isomer (symmetric substitution), the protons would be para to each other, appearing as Singlets or weakly coupled doublets. This NMR logic validates the structure without needing a reference standard.

Experimental Protocols

Protocol A: High-Resolution HPLC Purity Profiling

Objective: Quantify non-volatile organic impurities.[1]

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 220 nm (Amide/Acid impurities) and 254 nm (Aromatic core).[2]

  • Gradient:

    • 0-2 min: 5% B (Hold)[1]

    • 2-15 min: 5%

      
       90% B (Linear Ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

Acceptance Criteria: Main peak purity ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 with no single impurity 

.
Protocol B: 19F-NMR Structural Confirmation

Objective: Confirm regiochemistry of the Fluorine substituent.

  • Solvent: Dissolve 10 mg sample in 0.6 mL

    
     (preferred over 
    
    
    
    to prevent OH proton exchange broadening).
  • Acquisition: Run proton-decoupled 19F-NMR and coupled 1H-NMR.

  • Analysis:

    • Locate the Fluorine signal (typically

      
       to 
      
      
      
      ).
    • Verify the integration of aromatic protons relative to the methoxy singlet (

      
      ).
      

Data Presentation & Visualization

Figure 1: The Analytical Decision Tree

This workflow illustrates the logical progression for releasing a batch of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, ensuring no critical impurity is missed.

ValidationWorkflow Start Crude Sample (4-Cl-2-F-3-OMe-BnOH) GCMS Step 1: GC-MS (Check Volatiles/Solvents) Start->GCMS Decision1 Mass Matches M+ = 190/192? GCMS->Decision1 NMR Step 2: 1H & 19F NMR (Structural Lock) Decision2 H6 shows 'dd' Splitting Pattern? NMR->Decision2 HPLC Step 3: HPLC-UV (Purity Profiling) Decision3 Purity > 98.0%? HPLC->Decision3 Decision1->NMR Yes Reject REJECT / RE-PURIFY Decision1->Reject No (Wrong Mass) Decision2->HPLC Yes (Regioisomer Correct) Decision2->Reject No (Wrong Isomer) Release BATCH RELEASE Decision3->Release Pass Decision3->Reject Fail

Caption: Logical workflow for orthogonal validation. Note that NMR (Step 2) acts as the critical gatekeeper for regiochemistry before final purity grading.[2]

Table 3: Expected Analytical Parameters (Reference Data)
ParameterExpected Value/ObservationMechanistic Reason
Physical State White to off-white solidHigh molecular weight + H-bonding (OH).[1][2]
Melting Point ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Disruption of lattice by ortho-substitution.[1]
1H-NMR (Aromatic) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Deshielded by Cl and F substituents.[1]
1H-NMR (Methoxy) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Singlet)
Characteristic O-Me resonance.[1]
1H-NMR (Benzylic) ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(Doublet)
Coupled to OH (if DMSO used); Singlet in

.
19F Shift

Typical for fluoro-benzene ring.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24874505 (4-Chloro-2-methoxybenzyl alcohol - Analog Reference). Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Reich, H. J.[4] (University of Wisconsin). Coupling Constants in Fluorine NMR. (Authoritative database for F-H coupling patterns). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 4-Chloro-2-fluoro-3-methoxybenzyl alcohol

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in a laboratory setting. As a sub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol in a laboratory setting. As a substituted aromatic alcohol, this compound requires careful management to mitigate potential health risks to researchers, scientists, and drug development professionals. The following procedures are designed to establish a self-validating system of safety and ensure the well-being of all laboratory personnel.

Hazard Assessment and Risk Mitigation

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The core of our safety directive is to create effective barriers against these routes through engineering controls and appropriate PPE.

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can result in significant eye damage if splashed or rubbed into the eyes.[1][2][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the nose, throat, and lungs.[1][3]

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist but a critical risk-assessment-based decision. For 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, a multi-layered PPE approach is essential.

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are mandatory whenever handling the solid or solutions of the compound. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles.[6]

  • Face Shield: When handling larger quantities (typically >50g) or when there is a heightened risk of splashing, a face shield must be worn in conjunction with chemical splash goggles to protect the entire face.[6][7]

Hand Protection

Gloves are the most critical barrier against skin contact. The choice of glove material is paramount for effective protection against halogenated aromatic compounds.

  • Recommended Glove Types: Nitrile or Neoprene gloves are recommended. Nitrile gloves offer good resistance to a range of chemicals including solvents, oils, and some acids and bases.[7] Neoprene provides excellent protection against acids, bases, alcohols, and hydrocarbons.[7]

  • Glove Inspection and Replacement: Always inspect gloves for tears or punctures before use. Double-gloving can provide an additional layer of safety, especially during prolonged handling. Contaminated work clothing should not be allowed out of the workplace.[2]

Body Protection
  • Laboratory Coat: A standard, flame-resistant lab coat should be worn at all times to protect against incidental skin contact and to keep personal clothing clean.

  • Chemical-Resistant Apron: When the potential for significant splashes exists, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection

Engineering controls, such as working in a certified chemical fume hood, are the primary method for controlling inhalation exposure.

  • When Respiratory Protection is Required: If dusts are generated, NIOSH/MSHA-approved respiratory protection should be worn.[8][9] This is particularly important when weighing or transferring the solid compound. A respirator with an organic vapor cartridge and a particulate pre-filter (P100) is a suitable choice.

Table 1: PPE Selection Summary

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring SolidsChemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLab CoatNIOSH-approved Respirator
Preparing SolutionsChemical Splash GogglesNitrile or Neoprene GlovesLab CoatIn a Fume Hood
Routine Handling in SolutionChemical Splash GogglesNitrile or Neoprene GlovesLab CoatIn a Fume Hood

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized protocol minimizes variability and risk.

Step 1: Preparation and Pre-Handling Check

  • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

  • Verify that an appropriate chemical spill kit is readily accessible.

  • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Consult the Safety Data Sheet (if available) or this guide before beginning work.[10]

Step 2: Donning PPE

  • The sequence of donning PPE is critical to avoid cross-contamination.

    • Lab Coat

    • Respirator (if required)

    • Eye and Face Protection

    • Gloves (pulled over the cuffs of the lab coat)

Step 3: Chemical Handling

  • All manipulations of 4-Chloro-2-fluoro-3-methoxybenzyl alcohol, both solid and in solution, must be conducted within a certified chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers tightly closed when not in use.[1][11][12]

Step 4: Doffing PPE

  • The removal of PPE is a potential point of exposure. Follow this sequence to minimize risk:

    • Gloves

    • Face Shield

    • Lab Coat

    • Goggles

    • Respirator (if worn)

  • Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance. As a halogenated organic compound, 4-Chloro-2-fluoro-3-methoxybenzyl alcohol requires specific disposal procedures.[13]

Key Principles of Halogenated Waste Disposal:

  • Segregation is Mandatory: Halogenated organic waste must be collected separately from non-halogenated waste.[14][15] This is due to different disposal methods; halogenated waste is typically incinerated at a higher cost.[16]

  • Designated Waste Containers: Use clearly labeled, leak-proof containers designated for "Halogenated Organic Waste."[13][14]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[14][15] Do not use abbreviations.

  • Container Management: Keep waste containers closed at all times, except when adding waste.[14]

  • Never Pour Down the Drain: Disposal of organic solvents down the drain is strictly prohibited.[15][17]

Step-by-Step Disposal Protocol:

  • Aqueous Waste: Collect all aqueous solutions containing the compound in a designated "Halogenated Aqueous Waste" container.

  • Organic Solvents: Collect all organic solvent waste containing the compound in a "Halogenated Organic Solvents" container.

  • Solid Waste: Contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed bag or container for solid hazardous waste.

  • Disposal Request: When the waste container is full, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to do so, use a chemical spill kit to absorb the material. Avoid generating dust.

  • Place the absorbed material in a sealed container for hazardous waste disposal.

  • For large spills, evacuate the laboratory and contact your institution's EHS.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_disposal Waste Disposal start Start: Handling 4-Chloro-2-fluoro-3- methoxybenzyl alcohol task_assessment Assess Task: - Weighing Solid? - Making Solution? - Routine Handling? start->task_assessment eye_protection Eye/Face Protection: - Goggles (Mandatory) - Face Shield (if splash risk) task_assessment->eye_protection hand_protection Hand Protection: - Nitrile or Neoprene Gloves task_assessment->hand_protection body_protection Body Protection: - Lab Coat - Apron (if splash risk) task_assessment->body_protection respiratory_protection Respiratory Protection: - Fume Hood (Primary) - Respirator (if dust) task_assessment->respiratory_protection waste_segregation Segregate Waste: Halogenated vs. Non-Halogenated hand_protection->waste_segregation end End: Safe Handling & Disposal waste_segregation->end

Caption: PPE Selection and Disposal Workflow.

References

  • Vertex AI Search. (2011, February 12).
  • Fisher Scientific. (2011, February 12).
  • Fisher Scientific.
  • CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
  • Braun Research Group.
  • Aldrich. (2025, May 17).
  • Santa Cruz Biotechnology.
  • Carl ROTH.
  • Sigma-Aldrich. (2025, November 6).
  • CDH Fine Chemical.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Unknown.
  • DuPont.
  • Cornell EHS. 7.2 Organic Solvents.
  • ChemTalk. Lab Safety Equipment & PPE.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Brewers Association. (2015, April 20). Knowing what PPE is Required for Handling Various Chemicals.
  • National Institutes of Health. The 4-(tert-Butyldiphenylsiloxy)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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